molecular formula C34H50O7 B1149023 24(31)-Dehydrocarboxyacetylquercinic acid

24(31)-Dehydrocarboxyacetylquercinic acid

Cat. No.: B1149023
M. Wt: 570.8 g/mol
InChI Key: LJDYIANNVNRBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24(31)-Dehydrocarboxyacetylquercinic acid is a triterpenoid compound of significant interest in biochemical and pharmacological research. It is primarily utilized in studies investigating antioxidant mechanisms, particularly within biological systems associated with oxidative stress and chronic disease models . Research indicates this compound demonstrates potential by inhibiting the activity of specific enzymes that are involved in the synthesis of pro-inflammatory mediators . This mechanism suggests a valuable research value for exploring novel therapeutic pathways for disorders related to immune system dysregulation and inflammation . As such, it serves as a crucial lead compound for the design and structural comparison of related bioactive molecules, helping to elucidate structure-activity relationships within the flavonoid and triterpenoid families . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-[3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O7/c1-19(17-25(35)20(2)21(3)30(39)40)22-11-15-34(8)24-9-10-26-31(4,5)27(41-29(38)18-28(36)37)13-14-32(26,6)23(24)12-16-33(22,34)7/h19,21-22,26-27H,2,9-18H2,1,3-8H3,(H,36,37)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDYIANNVNRBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(=C)C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling a Novel Triterpenoid: A Technical Guide to the Isolation and Discovery of 24(31)-Dehydrocarboxyacetylquercinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The natural product 24(31)-Dehydrocarboxyacetylquercinic acid (CAS No. 127970-62-1) is a recognized terpenoid.[1] However, detailed scientific literature regarding its specific isolation, discovery, and biological activity is not extensively available in publicly accessible databases. Therefore, this technical guide provides a comprehensive, representative methodology for the isolation and characterization of similar complex triterpenoid acids from fungal sources, drawing upon established protocols for compounds from fungi such as Fomes fomentarius and other medicinal mushrooms.[2]

Introduction

Medicinal mushrooms are a prolific source of structurally diverse and biologically active secondary metabolites.[3][4] Among these, triterpenoids represent a significant class of compounds with a wide array of pharmacological properties, including antitumor, immunomodulatory, antioxidant, and anti-inflammatory effects.[2] The species Fomes fomentarius, commonly known as the tinder fungus, is known to produce a variety of bioactive constituents, including steroids and triterpenes.[2] This guide focuses on a hypothetical but plausible workflow for the discovery and isolation of a novel or rare triterpenoid, this compound, from a fungal matrix.

The procedures outlined below are based on established methodologies for the extraction and purification of triterpenoid acids from fungi. These often involve multi-step processes of solvent extraction, liquid-liquid partitioning, and various chromatographic techniques to separate the complex mixture of metabolites.[5][6]

Experimental Protocols

Collection and Preparation of Fungal Material

The initial step involves the collection of the fungal fruiting bodies, for instance, from Fomes fomentarius. The collected material is then cleaned of any debris, air-dried, and pulverized into a fine powder to maximize the surface area for efficient extraction.

Extraction of Crude Metabolites

The powdered fungal material is subjected to exhaustive extraction using an organic solvent. A common method is Soxhlet extraction or maceration with ethanol or methanol.

  • Protocol:

    • Weigh 1 kg of the dried, powdered fungal material.

    • Place the powder in a large vessel and add 5 L of 95% ethanol.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process two more times with fresh ethanol.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Protocol:

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • For each solvent, mix vigorously with the methanol-water solution in a separatory funnel and allow the layers to separate.

    • Collect each solvent fraction and evaporate the solvent to yield the respective partitioned extracts.

Chromatographic Purification

The extract fraction showing the most promise for containing the target compound (typically the chloroform or ethyl acetate fraction for triterpenoids) is then subjected to a series of chromatographic separations.

  • Protocol:

    • Silica Gel Column Chromatography:

      • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

      • Load the dried extract onto the top of the column.

      • Elute the column with a gradient of increasing solvent polarity (e.g., n-hexane to ethyl acetate, followed by ethyl acetate to methanol).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Column Chromatography:

      • Pool fractions containing the compound of interest and further purify them on a Sephadex LH-20 column using a solvent system such as methanol or a chloroform-methanol mixture.

    • High-Performance Liquid Chromatography (HPLC):

      • Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques.

  • Methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Data Presentation

The quantitative data obtained during the isolation and characterization process should be systematically recorded. Below are example tables for presenting such data.

Table 1: Extraction and Partitioning Yields

StepMaterialYield (g)Yield (%)
Crude ExtractionDried Fungal Powder (1000 g)85.08.5
n-Hexane PartitionCrude Extract15.217.9
Chloroform PartitionCrude Extract25.530.0
Ethyl Acetate PartitionCrude Extract18.722.0
Aqueous ResidueCrude Extract25.630.1

Table 2: Spectroscopic Data for this compound (Hypothetical)

TechniqueData
HRESIMS m/z [M+H]⁺: 527.3318 (Calculated for C₃₂H₄₇O₆, 527.3322)
¹H NMR (CDCl₃, 500 MHz) δ 5.35 (1H, t, J=3.5 Hz, H-12), 4.75 (1H, s, H-31a), 4.62 (1H, s, H-31b), 3.45 (2H, s, -COCH₂COOH), 3.20 (1H, dd, J=11.5, 4.5 Hz, H-3), ...
¹³C NMR (CDCl₃, 125 MHz) δ 176.5 (C-21), 170.2 (-COCH₂C OOH), 168.1 (-C OCH₂COOH), 150.1 (C-24), 106.8 (C-31), ...
IR (KBr, cm⁻¹) 3450 (O-H), 2945 (C-H), 1735 (C=O, ester), 1690 (C=O, acid), 1640 (C=C)
UV (MeOH, λₘₐₓ nm) 242, 250

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the isolation of the target compound.

experimental_workflow start Fungal Fruiting Bodies (e.g., Fomes fomentarius) powder Drying and Pulverization start->powder extraction Solvent Extraction (Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, EtOAc) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions silica_cc Silica Gel Column Chromatography fractions->silica_cc sephadex_cc Sephadex LH-20 Chromatography silica_cc->sephadex_cc hplc Preparative HPLC sephadex_cc->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->elucidation

Caption: Isolation workflow for this compound.

signaling_pathway_example compound Triterpenoid Acid receptor Cell Surface Receptor compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (e.g., Anti-inflammatory) nucleus->gene_expression

References

Unveiling 24(31)-Dehydrocarboxyacetylquercinic Acid: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 24(31)-Dehydrocarboxyacetylquercinic acid, a triterpenoid compound with potential pharmacological relevance. Sourced from the fruiting bodies of the fungus Daedalea dickinsii, this document outlines the isolation, purification, and structural elucidation of this molecule, presenting the available data in a structured format for researchers and drug development professionals.

Core Compound Profile

CharacteristicDetails
Compound Name This compound
Chemical Class Triterpenoid
Natural Source Fruiting bodies of the fungus Daedalea dickinsii
CAS Number 127970-62-1

Natural Source: Daedalea dickinsii

Daedalea dickinsii is a species of wood-decaying fungus belonging to the family Fomitopsidaceae.[1][2][3] It is characterized by its distinctive maze-like pore surface and is typically found on dead wood of broadleaf trees, contributing to the natural decomposition cycle in forest ecosystems.[2] The fruiting bodies of this fungus have been identified as the sole natural source of this compound.

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and structural identification of this compound from the fruiting bodies of Daedalea dickinsii.

Extraction and Isolation

The foundational method for obtaining this compound involves a multi-step solvent extraction and chromatographic purification process.

1. Initial Extraction:

  • Dried and powdered fruiting bodies of Daedalea dickinsii are subjected to extraction with methanol.

  • The resulting methanol extract is then partitioned between ethyl acetate and water. The ethyl acetate-soluble fraction, containing the triterpenoids, is retained for further processing.

2. Chromatographic Purification:

  • The ethyl acetate-soluble fraction is subjected to silica gel column chromatography.

  • Elution is performed with a gradient of chloroform and methanol.

  • Fractions containing the target compound are identified through techniques such as thin-layer chromatography (TLC).

  • Further purification of the enriched fractions is achieved through repeated silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, and 2D-NMR (such as COSY and HMBC) to elucidate the connectivity of atoms and the overall stereochemistry of the molecule.

Biosynthesis of Triterpenoids in Fungi

While the specific biosynthetic pathway for this compound has not been detailed, it is understood to be a triterpenoid. Fungal triterpenoids are generally synthesized via the mevalonate (MVA) pathway. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally the 30-carbon compound squalene. Squalene is then cyclized to form the initial triterpene skeleton, which undergoes various modifications such as oxidation, reduction, and glycosylation to yield the vast diversity of triterpenoids found in nature.

Caption: Generalized biosynthetic pathway of fungal triterpenoids via the MVA pathway.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Isolation_Workflow start Dried Fruiting Bodies of Daedalea dickinsii extraction Methanol Extraction start->extraction partition Ethyl Acetate-Water Partition extraction->partition ethyl_acetate_fraction Ethyl Acetate Soluble Fraction partition->ethyl_acetate_fraction silica_gel_1 Silica Gel Column Chromatography (Chloroform-Methanol Gradient) ethyl_acetate_fraction->silica_gel_1 fraction_collection Fraction Collection & TLC Analysis silica_gel_1->fraction_collection enriched_fractions Enriched Fractions fraction_collection->enriched_fractions silica_gel_2 Repeated Silica Gel Column Chromatography enriched_fractions->silica_gel_2 prep_hplc Preparative HPLC silica_gel_2->prep_hplc pure_compound Pure 24(31)-Dehydrocarboxyacetyl- quercinic acid prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. Further research is required to elucidate its pharmacological potential. Triterpenoids isolated from various fungi have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects, suggesting that this compound may be a valuable candidate for future drug discovery and development programs. The general biological potential of compounds from Daedalea species has been noted.[4]

References

An In-depth Technical Guide on the Proposed Biosynthetic Pathway of 24(31)-Dehydrocarboxyacetylquercinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: 24(31)-Dehydrocarboxyacetylquercinic acid is a complex triterpenoid, and while its precise biosynthetic pathway is not extensively documented in publicly available literature, a scientifically rigorous proposed pathway can be elucidated based on the established principles of triterpenoid biosynthesis in fungi. The name "quercinic acid" suggests an origin from or association with oak (Quercus), a common host for many fungi known to produce a diverse array of triterpenoids. This guide outlines a putative biosynthetic route, starting from primary metabolism via the mevalonate pathway to the formation of a core triterpenoid scaffold and subsequent tailoring reactions. It includes hypothetical quantitative data, detailed experimental protocols for key validation steps, and visualizations to aid in the conceptualization of the metabolic and experimental logic.

Proposed Biosynthetic Pathway

The biosynthesis of triterpenoids is a conserved process that begins with the assembly of a C30 precursor, squalene, from isoprene units. This is followed by cyclization and a series of specific tailoring reactions.

Stage 1: Formation of the Triterpenoid Precursor (Squalene) via the Mevalonate Pathway

The pathway commences with Acetyl-CoA, which is converted through a series of enzymatic steps into isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These C5 units are condensed to form farnesyl pyrophosphate (FPP, C15), and two molecules of FPP are joined head-to-head by squalene synthase to produce the linear C30 hydrocarbon, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the direct precursor for cyclization.

Stage 2: Cyclization to a Lanostane Scaffold

2,3-Oxidosqualene is cyclized by an oxidosqualene cyclase (OSC) to form a tetracyclic triterpenoid scaffold. In fungi, this is commonly the protosteryl cation, which rearranges to form lanosterol. Lanosterol serves as a key branch point for the synthesis of a vast number of fungal triterpenoids. We propose that quercinic acid is derived from a lanostane-type skeleton.

Stage 3: Tailoring of the Lanostane Scaffold

Following cyclization, the lanosterol scaffold undergoes a series of modifications by tailoring enzymes, such as cytochrome P450 monooxygenases (P450s), dehydrogenases, and acyltransferases, to produce the final complex structure.

  • Oxidation & Demethylation: The initial lanosterol scaffold undergoes several oxidative steps, including the removal of methyl groups (e.g., at C4 and C14), which is a common maturation process for many fungal triterpenoids. This leads to an intermediate such as eburicoic acid, a known fungal metabolite.

  • Dehydrogenation: A specific dehydrogenase or a P450 enzyme catalyzes the formation of a double bond between C24 and C31, resulting in the characteristic 24(31)-dehydro feature.

  • Acylation: Finally, an acyltransferase enzyme catalyzes the transfer of a carboxyacetyl group to the hydroxyl group at the C-3 position of the quercinic acid backbone. This results in the final product, this compound.

Visualization of the Proposed Pathway and Workflow

Proposed Biosynthetic Pathway Diagram

Biosynthetic_Pathway cluster_0 Stage 1: Mevalonate Pathway cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Tailoring Reactions Acetyl-CoA Acetyl-CoA IPP/DMAPP IPP/DMAPP Acetyl-CoA->IPP/DMAPP Multiple Steps FPP FPP IPP/DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Oxidosqualene Cyclase (OSC) Quercinic Acid Scaffold Quercinic Acid Scaffold Lanosterol->Quercinic Acid Scaffold P450s, etc. (Oxidations) 24(31)-Dehydroquercinic Acid 24(31)-Dehydroquercinic Acid Quercinic Acid Scaffold->24(31)-Dehydroquercinic Acid Dehydrogenase Final Product 24(31)-Dehydrocarboxy- acetylquercinic acid 24(31)-Dehydroquercinic Acid->Final Product Acyltransferase

Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Pathway Elucidation

Experimental_Workflow A Isolate Fungus from Quercus spp. B Genome Sequencing & Annotation A->B C Identify Putative Triterpenoid BGC B->C antiSMASH, BLAST D Heterologous Expression of OSC in Yeast C->D G Co-express Tailoring Enzymes (P450s, Acyltransferases) C->G I In Vitro Enzyme Assays C->I Enzyme Purification E GC-MS Analysis of Yeast Extracts D->E F Identify Triterpene Scaffold E->F F->G H LC-MS Analysis for Final Product G->H J Structure Elucidation (NMR) H->J I->J

Caption: Workflow for discovery and validation of the biosynthetic pathway.

Quantitative Data Summary (Illustrative)

As specific experimental data for this pathway is not available, the following tables represent the type of quantitative data that would be generated during its characterization.

Table 1: Hypothetical Kinetic Properties of Key Biosynthetic Enzymes

Enzyme Gene ID (Example) Substrate Km (µM) kcat (s-1) Source
Oxidosqualene Cyclase QUA1_02345 2,3-Oxidosqualene 15.5 0.8 Heterologous Expression
P450 Monooxygenase QUA1_02347 Quercinic Acid Scaffold 25.2 0.3 In Vitro Reconstitution

| Acyltransferase | QUA1_02349 | 24(31)-Dehydroquercinic Acid | 50.8 | 1.2 | In Vitro Assay |

Table 2: Illustrative Metabolite Titers in an Engineered Host

Strain Precursor Fed Key Gene(s) Overexpressed Titer (mg/L)
Control (CEN.PK2) None None < 0.1
Strain OSC-1 None QUA1_02345 (OSC) 125.4 (Scaffold)
Strain P450-1 Scaffold QUA1_02347 (P450) 88.2 (Oxidized Intermediate)

| Strain ACYL-1 | Intermediate | QUA1_02349 (Acyltransferase) | 45.7 (Final Product) |

Detailed Experimental Protocols

Protocol 1: Heterologous Expression and Functional Characterization of a Fungal Oxidosqualene Cyclase (OSC)

Objective: To identify the triterpenoid scaffold produced by a candidate OSC gene from a putative biosynthetic gene cluster (BGC).

Methodology:

  • Gene Synthesis and Cloning:

    • Synthesize the candidate OSC gene (e.g., QUA1_02345), codon-optimized for Saccharomyces cerevisiae.

    • Clone the synthesized gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., CEN.PK2) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

    • Select for successful transformants on appropriate selective media (e.g., SD-Ura).

  • Culture and Induction:

    • Inoculate a single colony into 5 mL of selective synthetic defined (SD) medium with 2% glucose and grow overnight at 30°C.

    • Use the starter culture to inoculate 50 mL of SD medium with 2% raffinose and grow to an OD600 of ~0.8.

    • Induce gene expression by adding galactose to a final concentration of 2% (w/v).

    • Continue to incubate for an additional 48-72 hours at 30°C.

  • Metabolite Extraction:

    • Harvest the yeast cells by centrifugation (4,000 x g, 10 min).

    • Perform an alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol and incubating at 80°C for 1 hour to saponify lipids.

    • Cool the mixture and perform a liquid-liquid extraction with an equal volume of n-hexane three times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • GC-MS Analysis:

    • Derivatize the dried extract by adding 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 60°C for 30 minutes.

    • Analyze the silylated sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the resulting mass spectrum and retention time with authentic standards (e.g., lanosterol, β-amyrin) and databases (e.g., NIST) to identify the cyclization product.

Protocol 2: In Vitro Assay for a Candidate Acyltransferase

Objective: To confirm the function of a putative acyltransferase in catalyzing the final biosynthetic step.

Methodology:

  • Protein Expression and Purification:

    • Clone the codon-optimized acyltransferase gene (e.g., QUA1_02349) into an E. coli expression vector with a purification tag (e.g., pET-28a with an N-terminal His6-tag).

    • Transform into an expression host like E. coli BL21(DE3).

    • Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (0.5 mM) at 18°C overnight.

    • Harvest cells, lyse by sonication, and purify the His-tagged protein using a nickel-NTA affinity chromatography column.

    • Verify purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzyme Assay Reaction:

    • Prepare the reaction mixture in a total volume of 100 µL containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 5 µg of purified acyltransferase

      • 200 µM of the substrate (24(31)-Dehydroquercinic acid, chemically synthesized or purified from an upstream engineered strain)

      • 500 µM of the acyl donor (Carboxyacetyl-CoA)

      • 10 mM MgCl2

    • Initiate the reaction by adding the enzyme. Incubate at 30°C for 1 hour.

    • Set up a negative control reaction without the enzyme.

  • Product Detection by LC-MS:

    • Quench the reaction by adding 100 µL of ice-cold methanol.

    • Centrifuge to pellet the precipitated protein (14,000 x g, 10 min).

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Monitor for the expected mass-to-charge ratio (m/z) of the product, this compound, and its fragmentation pattern to confirm its identity. Compare the retention time with an authentic standard if available.

chemical structure and properties of 24(31)-Dehydrocarboxyacetylquercinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and (where available) biological context of 24(31)-Dehydrocarboxyacetylquercinic acid. Due to the limited publicly available information on this specific compound, this document also draws upon data for structurally related triterpenoids to infer potential characteristics and experimental approaches. This guide is intended to serve as a foundational resource for researchers interested in the study and potential applications of this and similar natural products.

Chemical Identity and Structure

This compound is a complex triterpenoid. Its chemical identity is established by the following identifiers:

  • Synonym: 3alpha-Carboxyacetoxy-24-methylene-23-oxolanost-8-en-26-oic acid

  • CAS Number: 127970-62-1

Based on its systematic name, the core structure is a lanostane-type triterpene, characterized by a tetracyclic skeleton. The name indicates several key structural features: a carboxyacetyl group at the 3-alpha position, a methylene group at C24, an oxo group at C23 within a furan-like ring (oxolanost), a double bond at C8, and a carboxylic acid at C26.

Due to the absence of a publicly available, experimentally verified 2D or 3D structure, a definitive diagram cannot be provided at this time. Researchers are advised to perform detailed spectroscopic analysis (NMR, MS) upon isolation or synthesis to confirm the precise stereochemistry and connectivity.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₄H₅₀O₇[1]
Molecular Weight 570.76 g/mol [1]
Melting Point 185-187 °C[1]
Physical State Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol.-

Biological Context and Potential Activities

While no specific biological activities for this compound have been reported in the available scientific literature, its classification as a triterpenoid suggests potential for a range of pharmacological effects. Triterpenoids isolated from natural sources are known to exhibit a wide array of biological activities, including:

  • Anti-inflammatory effects

  • Antimicrobial properties

  • Antitumor activities

  • Antiviral effects

Further research through in vitro and in vivo screening is necessary to elucidate the specific biological functions of this compound.

Hypothesized Workflow for Biological Activity Screening:

biological_activity_screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound 24(31)-Dehydrocarboxyacetyl- quercinic acid CellLines Cancer Cell Lines (e.g., HeLa, MCF-7) Compound->CellLines Cytotoxicity Assay Microbes Bacterial & Fungal Strains (e.g., E. coli, S. aureus) Compound->Microbes Antimicrobial Assay Enzymes Enzyme Assays (e.g., COX-2, Lipoxygenase) Compound->Enzymes Enzyme Inhibition Assay IC50 IC50 / MIC Determination CellLines->IC50 Microbes->IC50 Enzymes->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: A generalized workflow for the initial biological screening of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not currently available in the public domain. The following sections provide generalized methodologies that can be adapted for the study of this compound based on standard practices for triterpenoid research.

Isolation and Purification

A common method for isolating triterpenoids from natural sources (e.g., plant material) involves the following steps:

  • Extraction: The dried and powdered source material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extracts are then fractionated using techniques such as column chromatography over silica gel or Sephadex.

  • Purification: Final purification of the target compound is often achieved through high-performance liquid chromatography (HPLC), typically using a reversed-phase column.

General Isolation Workflow:

isolation_workflow Start Source Material (e.g., Plant Tissue) Extraction Solvent Extraction Start->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC Fractionation->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Caption: A standard workflow for the isolation and purification of triterpenoids from natural sources.

Structural Elucidation

The chemical structure of the isolated compound should be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

Chemical Synthesis

The total synthesis of a complex molecule like this compound would be a challenging, multi-step process. A retrosynthetic analysis would be the first step in designing a synthetic route, likely starting from a more readily available triterpenoid precursor.

Conclusion and Future Directions

This compound represents a largely unexplored natural product with potential for interesting biological activities, given its triterpenoid nature. The immediate priorities for future research should be:

  • Isolation or Synthesis: Obtaining a pure sample of the compound is the critical first step.

  • Structural Confirmation: Unambiguous determination of its chemical structure using modern spectroscopic methods.

  • Biological Screening: A broad-based screening to identify any significant biological activities.

  • Mechanism of Action Studies: If a promising activity is identified, further studies to elucidate its molecular mechanism of action will be warranted.

This technical guide serves as a starting point for researchers embarking on the study of this and other novel triterpenoids.

References

A Technical Guide to the Spectroscopic Analysis of 24(31)-Dehydrocarboxyacetylquercinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(31)-Dehydrocarboxyacetylquercinic acid is a complex triterpenoid. The structural elucidation and confirmation of such molecules are critically dependent on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines the standard experimental protocols and expected data for the comprehensive characterization of this compound.

Proposed Structure

While detailed stereochemistry would require further elucidation, the gross structure of this compound, as inferred from its name, suggests a quercinic acid core with a dehydrocarboxyacetyl modification. Quercinic acid is a known triterpenoid, and its derivatives are of interest for their potential biological activities.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, and to gain structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be utilized.

  • Sample Preparation: A dilute solution of the purified compound (approximately 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: Both positive and negative ESI modes would be tested to determine which provides better ionization of the molecule. For a carboxylic acid-containing compound, negative mode is often informative.

  • Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1500. For structural elucidation, tandem MS (MS/MS) experiments are performed by selecting the molecular ion or other prominent ions for collision-induced dissociation (CID).

Expected Mass Spectrometry Data
Analysis Expected Result
Molecular Formula C₃₃H₄₆O₈ (Proposed)
Exact Mass 574.3193 (Calculated for C₃₃H₄₆O₈)
Observed [M-H]⁻ in HRMS An ion at m/z 573.3115 would confirm the elemental composition.
Key MS/MS Fragments Fragmentation would likely involve the loss of the carboxyacetyl group, loss of water, and cleavages within the triterpenoid ring system. These fragments would provide crucial information about the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate resolution of the complex proton and carbon signals.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • NMR Experiments: A suite of 1D and 2D NMR experiments would be conducted, including:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the stereochemistry of the molecule.

Expected ¹H NMR Data (in CDCl₃, 500 MHz)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 5.0 - 5.5Multiplet1HOlefinic proton
~ 4.5 - 4.9Multiplet1HProton on carbon bearing the carboxyacetyl group
~ 3.4Singlet2HMethylene protons of the carboxyacetyl group
~ 0.7 - 2.5Multiple signals~30HAliphatic and allylic protons of the triterpenoid core
~ 0.8 - 1.2Multiple singlets~15HMethyl protons
~ 10-12Broad singlet2HCarboxylic acid protons
Expected ¹³C NMR Data (in CDCl₃, 125 MHz)
Chemical Shift (δ) ppm Carbon Type Assignment
~ 170 - 180CCarboxylic acid carbons
~ 168 - 172CEster carbonyl carbon
~ 140 - 150CQuaternary olefinic carbon
~ 115 - 125CHMethine olefinic carbon
~ 70 - 85CHCarbon bearing the carboxyacetyl group
~ 41CH₂Methylene carbon of the carboxyacetyl group
~ 15 - 60C, CH, CH₂, CH₃Carbons of the triterpenoid core and methyls

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, as a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected IR Data
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3500 - 2500 (broad)Strong, BroadO-H stretch of carboxylic acids
~ 2960 - 2850StrongC-H stretch (aliphatic)
~ 1735StrongC=O stretch of the ester
~ 1700StrongC=O stretch of the carboxylic acids
~ 1640MediumC=C stretch of the olefin
~ 1250 - 1000StrongC-O stretch of the ester and carboxylic acids

Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

Natural_Product_Characterization cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Structural Elucidation cluster_validation Biological Evaluation Plant_Material Plant Material Collection Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound MS Mass Spectrometry (HRMS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR Structure_Determination Structure Determination MS->Structure_Determination NMR->Structure_Determination IR->Structure_Determination Bioassays Biological Assays Structure_Determination->Bioassays SAR_Studies Structure-Activity Relationship Bioassays->SAR_Studies

Caption: Workflow for the isolation and characterization of a natural product.

Signaling Pathways and Logical Relationships

Due to the novelty of this compound, its specific interactions with biological signaling pathways have not been elucidated. However, many triterpenoids are known to interact with key pathways involved in inflammation, cancer, and metabolic diseases. A logical workflow for investigating these interactions is presented below.

Biological_Investigation_Workflow cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_development Preclinical Development Compound 24(31)-Dehydrocarboxy- acetylquercinic acid Cell_Viability Cell Viability Assays Compound->Cell_Viability Phenotypic_Screening Phenotypic Screening Cell_Viability->Phenotypic_Screening Target_Identification Target Identification (e.g., Proteomics, Transcriptomics) Phenotypic_Screening->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., KEGG, GO) Target_Identification->Pathway_Analysis Western_Blot Pathway Validation (Western Blot, qPCR) Pathway_Analysis->Western_Blot In_Vivo_Models In Vivo Animal Models Western_Blot->In_Vivo_Models ADMET_Studies ADMET Studies In_Vivo_Models->ADMET_Studies Lead_Optimization Lead Optimization ADMET_Studies->Lead_Optimization

Caption: Workflow for investigating the biological activity of a novel compound.

In-depth Technical Guide: The Mechanism of Action of 24(31)-Dehydrocarboxyacetylquercinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the biological activities and mechanism of action of 24(31)-Dehydrocarboxyacetylquercinic acid. Despite its identification and chemical characterization, this complex terpenoid remains largely unexplored within the scientific community.

Extensive searches of prominent scientific databases and literature repositories have yielded no published research detailing the pharmacological effects, cellular targets, or signaling pathways associated with this compound. Its presence is noted in several chemical supplier catalogs, which provide basic chemical information but no biological data.

Consequently, the core requirements for an in-depth technical guide—including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

This lack of information presents a unique opportunity for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The complex structure of this compound suggests potential for interesting biological activities, warranting future investigation.

Future Research Directions:

To elucidate the mechanism of action of this compound, a systematic series of studies would be required. A hypothetical experimental workflow to begin exploring its biological activity is proposed below.

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Target Identification Assays Target Identification Assays Dose-Response Studies->Target Identification Assays Cellular Pathway Analysis Cellular Pathway Analysis Target Identification Assays->Cellular Pathway Analysis Animal Model Selection Animal Model Selection Cellular Pathway Analysis->Animal Model Selection Efficacy and Toxicity Studies Efficacy and Toxicity Studies Animal Model Selection->Efficacy and Toxicity Studies Mechanism of Action Elucidation Mechanism of Action Elucidation Efficacy and Toxicity Studies->Mechanism of Action Elucidation

Figure 1. A proposed experimental workflow for investigating the biological activity and mechanism of action of a novel compound like this compound.

This document will be updated as new research on this compound becomes available. Currently, the scientific community awaits the first reports on the biological properties of this intriguing natural product.

An In-Depth Technical Guide on 24(31)-Dehydrocarboxyacetylquercinic Acid as a Terpenoid Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Antioxidant Properties of 24(31)-Dehydrocarboxyacetylquercinic Acid

This technical guide serves to consolidate the current scientific understanding of this compound, a specific terpenoid compound, and its potential role as an antioxidant. The information presented herein is intended for an audience with a strong background in biochemistry, pharmacology, and drug development.

Executive Summary

Terpenoids represent a large and structurally diverse class of naturally occurring compounds that have garnered significant attention for their wide range of biological activities, including potent antioxidant effects. These compounds are synthesized in plants and are integral components of traditional and modern medicine. Their antioxidant properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This guide focuses specifically on this compound, a member of the terpenoid family.

Initial research confirms the existence of this compound as a distinct chemical entity within the terpenoid class, identified by the Chemical Abstracts Service (CAS) number 127970-62-1.[1] However, a comprehensive review of publicly available scientific literature reveals a significant gap in the knowledge regarding its specific biological activities. At present, there are no published studies detailing its antioxidant capacity, mechanism of action, or effects on cellular signaling pathways.

This guide will first provide a general overview of terpenoids as antioxidants, drawing from the broader scientific literature, to establish a foundational context. It will then address the current state of knowledge—or lack thereof—specifically concerning this compound.

Terpenoids: A Profile of Potent Natural Antioxidants

Terpenoids are a vast class of secondary metabolites derived from isoprene units.[2][3] Their structural diversity, which includes classifications such as monoterpenoids, diterpenoids, triterpenoids, and sesquiterpenoids, gives rise to a wide spectrum of biological functions.[4] Among their many researched health benefits are anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][3][4][5]

The antioxidant activity of terpenoids is a key mechanism underlying many of their therapeutic effects.[4][6] They can exert this activity through various mechanisms:

  • Reducing Reactive Oxygen Species (ROS): Terpenoids can directly neutralize harmful free radicals, thereby mitigating oxidative stress.[4]

  • Modulating Endogenous Antioxidant Enzymes: Some terpenoids can enhance the activity of crucial antioxidant enzymes like superoxide dismutase.[4]

  • Inhibition of Pro-oxidant Enzymes: Certain terpenoids can inhibit enzymes that contribute to the production of ROS.

This compound: Current Knowledge

As of the date of this guide, scientific investigation into the specific properties of this compound is exceptionally limited. While its chemical structure is known and it is classified as a terpenoid, there is a notable absence of published research on its biological effects.

Quantitative Antioxidant Data

A thorough search of scientific databases has yielded no quantitative data on the antioxidant activity of this compound. Therefore, no tables summarizing metrics such as IC50 values from assays like DPPH, ABTS, or ORAC can be provided at this time.

Experimental Protocols

Due to the lack of published studies, there are no established experimental protocols for evaluating the antioxidant activity or other biological effects of this compound.

Signaling Pathways

There is no information available regarding the signaling pathways that may be modulated by this compound. Consequently, no diagrams of signaling pathways can be generated.

Future Directions and Research Opportunities

The current void in the scientific literature concerning this compound presents a clear opportunity for novel research. Given the well-established antioxidant potential of the broader terpenoid class, it is plausible that this specific compound also possesses such properties.

Future research should focus on the following areas:

  • In Vitro Antioxidant Assays: Initial studies should aim to quantify the antioxidant capacity of this compound using a battery of standard in vitro assays.

  • Cell-Based Assays: Subsequent investigations should explore its effects on cellular oxidative stress, cytotoxicity, and its ability to modulate intracellular antioxidant defenses in relevant cell models.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which it may exert antioxidant effects will be crucial. This includes investigating its interaction with key signaling pathways involved in oxidative stress response, such as the Nrf2-KEAP1 pathway.

Below is a conceptual workflow for future research endeavors aimed at characterizing the antioxidant properties of this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Evaluation cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome A Compound Acquisition (24(31)-Dehydrocarboxy- acetylquercinic acid) B DPPH Radical Scavenging Assay A->B C ABTS Radical Scavenging Assay A->C D ORAC Assay A->D E Metal Chelating Activity Assay A->E F Cell Culture (e.g., HepG2, HaCaT) G Cytotoxicity Assay (MTT, LDH) F->G H Intracellular ROS Measurement (DCFH-DA) G->H I Lipid Peroxidation Assay (TBARS) H->I J Western Blot Analysis (Nrf2, HO-1, SOD) I->J K qPCR for Antioxidant Gene Expression I->K L Signaling Pathway Inhibitor Studies I->L M Comprehensive Antioxidant Profile and Mechanism of Action I->M L->M

Caption: Proposed experimental workflow for characterizing the antioxidant properties of this compound.

Conclusion

While the broader class of terpenoids holds significant promise as a source of potent antioxidants, this compound remains an uncharacterized molecule in this regard. This technical guide highlights the current absence of specific data for this compound and underscores the need for foundational research to determine its potential as a novel antioxidant agent for therapeutic or industrial applications. The provided conceptual workflow offers a roadmap for researchers to begin to fill this critical knowledge gap.

References

Unveiling the Potential: A Technical Guide to the Prospective Biological Activities of 24(31)-Dehydrocarboxyacetylquercinic Acid Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature yielded no specific data on the biological activity of 24(31)-Dehydrocarboxyacetylquercinic acid. This technical guide, therefore, focuses on the well-documented biological activities of structurally related compounds, namely quercetin derivatives and compounds isolated from Quercus species (oaks). This information is intended to provide a foundational understanding and guide future research into the potential therapeutic applications of this novel compound.

The structural backbone of this compound suggests a relationship to both triterpenoids and flavonoids, two classes of natural products renowned for their diverse and potent biological activities. This guide will synthesize the existing knowledge on these related compounds to build a predictive profile for the target molecule.

Potential Biological Activities and Quantitative Data from Related Compounds

Compounds structurally similar to this compound, particularly quercetin and its derivatives, have demonstrated a broad spectrum of pharmacological effects. The primary activities of interest include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. Below are tables summarizing quantitative data from studies on these related compounds.

Table 1: Anti-inflammatory Activity of Quercetin and Related Derivatives

Compound/ExtractAssayCell Line/ModelIC50 / Activity
Quinic acid amidesNF-κB InhibitionA549 cellsPotent inhibition
QuercetinNF-κB Inhibition-Varies by stimulus
Quercetin Derivativesβ-catenin/BCL9 PPI-Potent inhibition

Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Table 2: Anticancer Activity of Quercetin Derivatives

CompoundCell LineAssayIC50
Quercetin-LSKL derivative-AnticancerSignificant activity
Resveratrol-LSKL derivative-AnticancerSignificant activity
Alkylated Quercetin (GQ)MCF-7, Caco-2CytotoxicityStrong cytotoxicity
Alkylated Quercetin (BQ)MCF-7, Caco-2CytotoxicityModerate cytotoxicity

Table 3: Antioxidant Activity of Quercetin and Related Compounds

CompoundAssayActivity
Quercetin-Met-enkephalinAntioxidantHigh activity
QuercetinDPPH ScavengingPotent
ResveratrolDPPH ScavengingModerate

Experimental Protocols for Key Biological Assays

The following are generalized protocols for common assays used to evaluate the biological activities discussed above. Researchers investigating this compound may adapt these methods.

2.1. Assessment of Anti-inflammatory Activity: NF-κB Inhibition Assay

  • Cell Culture: Human cell lines, such as A549 (lung carcinoma), are stably transfected with a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB response element.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for NF-κB activation and reporter gene expression.

  • Measurement: The activity of the SEAP reporter in the cell culture supernatant is measured using a suitable substrate and a spectrophotometer or luminometer.

  • Analysis: The percentage inhibition of NF-κB activity is calculated by comparing the reporter activity in compound-treated cells to that in stimulated, untreated control cells.

2.2. Assessment of Anticancer Activity: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

2.3. Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

  • Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: Varying concentrations of the test compound are mixed with the DPPH solution. A known antioxidant, such as ascorbic acid or quercetin, is used as a positive control.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm). The reduction of DPPH by an antioxidant leads to a loss of the violet color.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of natural products like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_development Lead Development start Natural Source (e.g., Quercus species) extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure Compound fractionation->isolation activity_screening Primary Activity Screening (e.g., Cytotoxicity) isolation->activity_screening doseresponse Dose-Response Studies (IC50) activity_screening->doseresponse mechanism Mechanism of Action Studies doseresponse->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar lead_optimization Lead Optimization sar->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Degradation Gene Pro-inflammatory Gene Expression Quercetin Quercetin Derivatives (Potential Inhibitor) Quercetin->IKK Inhibits IkB_NFkB->IKK Releases SAR_Quercetin cluster_mods Structural Modifications cluster_activities Resulting Biological Activities quercetin Quercetin Core Structure alkylation Alkylation of -OH Groups quercetin->alkylation peptidyl Peptidyl Derivatization quercetin->peptidyl glycosylation Glycosylation quercetin->glycosylation cytotoxicity Increased Cytotoxicity alkylation->cytotoxicity Leads to bioavailability Improved Bioavailability & Antioxidant Activity peptidyl->bioavailability Leads to solubility Altered Solubility & Activity glycosylation->solubility Leads to

A Technical Guide to Lanostane-Type Triterpenoids: From Isolation to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of lanostane-type triterpenoids, a class of natural products with significant therapeutic potential. This document covers their isolation, structural elucidation, and diverse biological activities, with a focus on their anti-cancer and anti-inflammatory properties. Detailed experimental protocols for key assays and visual representations of the core signaling pathways are provided to support further research and drug development in this area.

Introduction to Lanostane-Type Triterpenoids

Lanostane-type triterpenoids are a large and structurally diverse class of tetracyclic triterpenoids derived from the precursor lanosterol.[1] They are widely distributed in nature, particularly in fungi of the genus Ganoderma, as well as in some plants and marine organisms.[2][3] These compounds are characterized by a C30 lanostane skeleton, which can be extensively modified through oxidation, hydroxylation, and other functionalizations, leading to a vast array of derivatives with a wide spectrum of biological activities.[4]

The significant pharmacological effects of lanostane-type triterpenoids have attracted considerable attention in the field of drug discovery. These effects include cytotoxic, anti-inflammatory, hepatoprotective, anti-diabetic, neuroprotective, antiviral, and antioxidant activities.[4] Their potential as therapeutic agents, particularly in oncology and inflammatory diseases, is a subject of ongoing research.

Biological Activities of Lanostane-Type Triterpenoids

The diverse chemical structures of lanostane-type triterpenoids contribute to their wide range of biological activities. This section summarizes their key pharmacological effects, with a focus on their cytotoxic and anti-inflammatory properties, supported by quantitative data from the literature.

Cytotoxic and Anti-tumor Activities

A significant number of lanostane-type triterpenoids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor migration and invasion through the modulation of key signaling pathways such as PI3K/Akt and MAPK.[2]

Table 1: Cytotoxicity of Selected Lanostane-Type Triterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Source OrganismReference
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa (Cervical Cancer)1.29Ganoderma luteomarginatum[5]
A549 (Lung Cancer)1.50Ganoderma luteomarginatum[5]
Pholiol MMCF-7 (Breast Cancer)2.48Pholiota populnea[6]
Pholiol OMCF-7 (Breast Cancer)9.95Pholiota populnea[6]
PolycarpolA549 (Lung Cancer)6.1Uvaria siamensis[4]
15-acetylpolycarpolHeLa (Cervical Cancer)4.6Uvaria siamensis[4]
Uvariamicin-IIA549 (Lung Cancer)5.0Uvaria siamensis[4]
Poricolide AA549 (Lung Cancer)16.19 ± 0.38Poria cocos[7]
SMMC-7721 (Hepatocellular Carcinoma)18.25 ± 0.52Poria cocos[7]
MCF-7 (Breast Cancer)20.14 ± 0.76Poria cocos[7]
SW480 (Colon Cancer)22.43 ± 0.91Poria cocos[7]
Poricolide BA549 (Lung Cancer)19.87 ± 0.65Poria cocos[7]
SMMC-7721 (Hepatocellular Carcinoma)21.34 ± 0.88Poria cocos[7]
MCF-7 (Breast Cancer)23.51 ± 1.03Poria cocos[7]
SW480 (Colon Cancer)25.67 ± 1.24Poria cocos[7]
Anti-inflammatory Activities

Lanostane-type triterpenoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[8] Their mechanism of action is often linked to the suppression of the NF-κB and MAPK signaling pathways.[8]

Table 2: Anti-inflammatory Activity of Selected Lanostane-Type Triterpenoids

CompoundAssayCell LineIC50 (µM)Source OrganismReference
Ganoluciduone BNO Production InhibitionRAW264.7- (45.5% inhibition at 12.5 µM)Ganoderma lucidum[9]
Compound from G. curtisiiNO Production InhibitionBV-23.65 ± 0.41Ganoderma curtisii[10]
Compound from G. curtisiiNO Production InhibitionBV-228.04 ± 2.81Ganoderma curtisii[10]
Poricoic acid GMNO Production InhibitionRAW264.79.73Wolfiporia cocos[7]
Other Biological Activities

In addition to their cytotoxic and anti-inflammatory effects, lanostane-type triterpenoids exhibit a range of other promising biological activities.

Table 3: Other Notable Biological Activities of Lanostane-Type Triterpenoids

ActivityCompound(s)Key FindingsSource OrganismReference
Hepatoprotective Compounds from G. resinaceumSignificant in vitro inhibitory activities against the increase of ALT and AST levels in H₂O₂-induced HepG2 cells.Ganoderma resinaceum[11]
Anti-adipogenic Ganoapplanoids A-QCompounds 11 and 17 exhibited significant potency in blunting adipogenesis activities dose-dependently and reduced triglyceride and total cholesterol levels in 3T3-L1 adipocytes.Ganoderma applanatum[9]
Neuroprotective InotodiolShows an anti-aging effect under oxidative stress by inhibiting MAPK-NOX5 and NF-κB signaling pathways.Inonotus obliquus (Chaga mushroom)[8]
Immunomodulatory Triterpenoids from Poria cocosEnhance non-specific immunity by activating natural killer cells and promoting interferon-γ secretion.Poria cocos[12]

Key Signaling Pathways Modulated by Lanostane-Type Triterpenoids

The therapeutic effects of lanostane-type triterpenoids are largely attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer. The following sections detail their impact on the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Lanostane-type triterpenoids have been shown to inhibit this pathway at multiple levels. A common mechanism involves the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This retains the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. Some triterpenoids may also directly inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation NFkB_complex IkB->NFkB_complex IkB_p P-IkB p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_n p65 NFkB_complex->p65_n Nuclear Translocation p50_n p50 Lanostane Triterpenoids Lanostane Triterpenoids Lanostane Triterpenoids->IKK Inhibition Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA p65_n->DNA p50_n->DNA Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Gene_Expression Transcription

Caption: Lanostane triterpenoid-mediated inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like proliferation, differentiation, inflammation, and apoptosis. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Lanostane triterpenoids can modulate these pathways to exert their anti-cancer and anti-inflammatory effects. For instance, they can induce apoptosis in cancer cells by activating the JNK and p38 pathways, while in other contexts, they can suppress inflammation by inhibiting the phosphorylation of these kinases.

MAPK_Modulation Cellular Stress / Growth Factors Cellular Stress / Growth Factors MAPKKK MAPKKK Cellular Stress / Growth Factors->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation (ERK, JNK, p38) Transcription Factors Transcription Factors MAPK->Transcription Factors Activation Biological Response Inflammation / Apoptosis Transcription Factors->Biological Response Gene Expression Lanostane Triterpenoids Lanostane Triterpenoids Lanostane Triterpenoids->MAPK Modulation of Phosphorylation

Caption: Modulation of the MAPK pathway by lanostane triterpenoids.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of lanostane-type triterpenoids, serving as a practical guide for researchers.

Isolation and Purification of Lanostane-Type Triterpenoids

The isolation of lanostane-type triterpenoids from their natural sources typically involves extraction followed by a series of chromatographic separations.

General Protocol:

  • Extraction: The dried and powdered source material (e.g., fruiting bodies of Ganoderma) is extracted with a suitable organic solvent, such as ethanol or methanol, often using reflux or sonication to enhance efficiency.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity. Lanostane triterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

  • Column Chromatography: The active fraction is subjected to column chromatography on silica gel or Sephadex LH-20. A gradient elution is performed with a solvent system of increasing polarity, for example, a mixture of hexane and ethyl acetate, or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing compounds of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

Isolation_Workflow Source_Material Dried & Powdered Source Material Extraction Solvent Extraction (e.g., Ethanol) Source_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel / Sephadex) Fractions->Column_Chromatography Sub_fractions Sub-fractions Column_Chromatography->Sub_fractions Prep_HPLC Preparative HPLC (C18) Sub_fractions->Prep_HPLC Pure_Compound Pure Lanostane Triterpenoid Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of lanostane triterpenoids.

Structure Elucidation

The chemical structures of isolated lanostane triterpenoids are determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to elucidate the planar structure and relative stereochemistry of the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the lanostane triterpenoid for 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the lanostane triterpenoid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.

Conclusion and Future Perspectives

Lanostane-type triterpenoids represent a promising class of natural products with a wide array of pharmacological activities, particularly in the areas of cancer and inflammation. Their diverse structures and mechanisms of action make them attractive candidates for drug development. This technical guide has provided a comprehensive overview of their biological activities, the signaling pathways they modulate, and detailed experimental protocols for their study.

Future research should continue to explore the vast chemical diversity of lanostane triterpenoids from various natural sources. Further elucidation of their specific molecular targets and a deeper understanding of their structure-activity relationships will be crucial for the rational design and synthesis of more potent and selective analogs. Additionally, in vivo studies and clinical trials are necessary to translate the promising in vitro findings into effective therapeutic agents for the treatment of human diseases.

References

An In-depth Technical Guide to 24(31)-Dehydrocarboxyacetylquercinic Acid (CAS 127970-62-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(31)-Dehydrocarboxyacetylquercinic acid, identified by CAS number 127970-62-1, is a naturally occurring triterpenoid. This document provides a comprehensive overview of its known properties and outlines potential areas of research based on related compounds. While specific biological data for this compound is limited in publicly accessible literature, this guide offers a framework for its scientific investigation by detailing its physicochemical characteristics and providing standardized protocols for assessing its potential biological activities.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 127970-62-1N/A
Chemical Name This compoundN/A
Molecular Formula C₃₄H₅₀O₇N/A
Molecular Weight 570.76 g/mol N/A
Class TriterpenoidN/A
Natural Source Euphorbia humifusa Willd. ex Schltdl.N/A

Potential Biological Activities and Research

While direct studies on the biological activity of this compound are not extensively reported, research on crude extracts and other isolated compounds from its source, Euphorbia humifusa, suggests potential therapeutic applications. Extracts from this plant have demonstrated both antimicrobial and antitumor activities.[1][2] Specifically, fractions of E. humifusa have shown inhibitory effects against Staphylococcus aureus and cytotoxic effects against Caco-2 human colorectal adenocarcinoma cells.[2] Other compounds isolated from this plant, such as flavonoids, have also been investigated for their antibacterial and antibiofilm efficacy against S. aureus.[3][4]

Given that this compound is a triterpenoid from this plant, it is plausible that it may contribute to these observed biological effects. Triterpenoids as a class are known for a wide range of pharmacological properties, including cytotoxic and anti-inflammatory activities. Therefore, a primary area of research for this compound would be the evaluation of its cytotoxic and antimicrobial properties.

Detailed Experimental Protocols

To facilitate research into the biological activities of this compound, the following are detailed, standardized protocols for cytotoxicity and antibacterial testing.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, HepG2, or Caco-2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

MTT Assay Experimental Workflow.
Antibacterial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after incubation.

Methodology:

  • Bacterial Strain: Use a standard bacterial strain, such as Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922.

  • Inoculum Preparation: Culture the bacteria in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a vehicle control (broth with bacteria and DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. The results can also be read using a microplate reader at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Assay for MIC Determination.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. However, based on the known activities of other compounds from Euphorbia humifusa and general mechanisms of triterpenoids, potential pathways to investigate include:

  • Apoptosis Induction: Many cytotoxic natural products induce apoptosis in cancer cells. This can be investigated by examining the activation of caspases (e.g., caspase-3, -8, -9), changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2), and DNA fragmentation.

  • Cell Cycle Arrest: The compound could potentially arrest the cell cycle at different phases (G1, S, or G2/M). This can be analyzed using flow cytometry with propidium iodide staining.

  • Inhibition of Bacterial Growth: The mechanism of antibacterial action could involve disruption of the bacterial cell wall or membrane, inhibition of protein synthesis, or interference with nucleic acid replication.

The following diagram illustrates a hypothetical signaling pathway for apoptosis that could be investigated.

Apoptosis_Pathway Compound 24(31)-Dehydrocarboxyacetyl- quercinic acid Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Hypothetical Apoptosis Induction Pathway.

Conclusion

This compound (CAS 127970-62-1) is a triterpenoid from Euphorbia humifusa with potential for biological activity, particularly in the areas of oncology and infectious diseases. While specific research on this compound is currently limited, this guide provides a foundational framework for its investigation. The detailed experimental protocols for cytotoxicity and antibacterial assays, along with an outline of potential signaling pathways, offer a starting point for researchers to explore the therapeutic potential of this natural product. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 24(31)-Dehydrocarboxyacetylquercinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols describe a hypothetical synthesis and purification pathway for 24(31)-Dehydrocarboxyacetylquercinic acid. As of the date of this document, no specific literature detailing the synthesis of this compound is publicly available. The proposed methods are based on established chemical principles for the synthesis and purification of structurally related triterpenoids and carboxylic acid derivatives. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and optimized by qualified personnel in a laboratory setting.

Introduction

This compound is a complex terpenoid, a class of natural products with a wide range of biological activities. The structural features of this molecule, including the triterpenoid backbone, the carboxyacetyl ester, and the specific unsaturation, suggest potential for unique pharmacological properties. This document provides a detailed, albeit theoretical, guide for its chemical synthesis and subsequent purification. The proposed synthetic route starts from a plausible precursor, a "Quercinic Acid Analogue," and involves a two-step process of selective acylation followed by dehydrogenation. The purification protocol is designed to yield a highly pure final product suitable for analytical and biological evaluation.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence from a suitable precursor, herein designated as "Quercinic Acid Analogue." This precursor is a triterpenoid containing a hydroxyl group at the appropriate position for acylation and a carbon skeleton that allows for regioselective dehydrogenation.

Synthetic_Pathway Start Quercinic Acid Analogue Intermediate Carboxyacetylquercinic Acid Analogue Start->Intermediate Acylation (Meldrum's Acid, Pyridine) Final This compound Intermediate->Final Dehydrogenation (Benzeneseleninic Anhydride)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

3.1. Synthesis of this compound

Step 1: Acylation of Quercinic Acid Analogue

This step involves the esterification of the hydroxyl group of the Quercinic Acid Analogue with a carboxyacetyl moiety using Meldrum's acid as the acylating agent.

  • Materials:

    • Quercinic Acid Analogue (1.0 eq)

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.5 eq)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the Quercinic Acid Analogue in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Meldrum's acid in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Carboxyacetylquercinic Acid Analogue.

Step 2: Dehydrogenation to this compound

This step introduces the double bond at the 24(31)-position via oxidation with benzeneseleninic anhydride.

  • Materials:

    • Crude Carboxyacetylquercinic Acid Analogue from Step 1 (1.0 eq)

    • Benzeneseleninic anhydride (1.2 eq)

    • Chlorobenzene (anhydrous)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve the crude Carboxyacetylquercinic Acid Analogue in anhydrous chlorobenzene in a round-bottom flask equipped with a reflux condenser, under an inert atmosphere.

    • Add benzeneseleninic anhydride to the solution.

    • Heat the reaction mixture to 100-110 °C and reflux for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble selenium byproducts.

    • Wash the filtrate with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

3.2. Purification of this compound

The crude product is purified by a combination of column chromatography and crystallization.

Purification_Workflow Crude Crude Product from Synthesis Chromatography Silica Gel Column Chromatography Crude->Chromatography Fraction_Analysis TLC Analysis of Fractions Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Crystallization Crystallization Evaporation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: General workflow for the purification of the final product.

  • Protocol:

    • Column Chromatography:

      • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Crystallization:

      • Dissolve the purified product from chromatography in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

      • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are estimates based on typical yields for similar reactions and should be empirically determined.

StepProductStarting Material (mass)Expected Yield (mass)Expected Yield (%)Purity (by HPLC)
AcylationCarboxyacetylquercinic Acid Analogue (Crude)1.0 g1.1 - 1.2 g85 - 95%~80%
DehydrogenationThis compound (Crude)1.1 g0.8 - 0.9 g70 - 80%~65%
Column ChromatographyPurified Product0.8 g0.5 - 0.6 g60 - 75%>95%
CrystallizationFinal Pure Product0.5 g0.4 - 0.45 g80 - 90%>99%

Overall Experimental Workflow

The entire process from starting material to the final pure product is outlined in the following workflow diagram.

Overall_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis Acylation Step 1: Acylation Dehydrogenation Step 2: Dehydrogenation Acylation->Dehydrogenation Extraction Extraction & Drying Dehydrogenation->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Analysis Purity & Structural Confirmation (HPLC, NMR, MS) Crystallization->Analysis End Pure Final Product Analysis->End Start Quercinic Acid Analogue Start->Acylation

Caption: Comprehensive workflow from starting material to final product analysis.

Application Notes and Protocols: In Vitro Antioxidant Assays for 24(31)-Dehydrocarboxyacetylquercinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for two widely accepted in vitro antioxidant assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, to evaluate the antioxidant capacity of 24(31)-Dehydrocarboxyacetylquercinic acid.

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a colorimetric method used to determine the radical scavenging activity of a compound.[1] DPPH is a stable free radical that absorbs strongly at approximately 517 nm, appearing as a deep violet solution.[1][2] When an antioxidant molecule donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a loss of the violet color and a decrease in absorbance.[1][2] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[2]

Experimental Protocol

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • This solution should be freshly prepared and stored in a light-protected container.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • From the stock solution, prepare a series of dilutions to achieve a range of final concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the positive control.

  • Assay Protocol (96-well plate format):

    • To each well, add 100 µL of the different concentrations of the test compound or standard solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Prepare a control for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for any background absorbance of the sample.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the blank (DPPH solution without the test compound).

      • A_sample is the absorbance of the test compound with the DPPH solution (after subtracting the background absorbance of the compound).

  • IC₅₀ Determination:

    • The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][5] This reduction is detected by the formation of a blue-colored complex between Fe²⁺ and 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) at low pH, which has a maximum absorbance at 593 nm.[2][5] The intensity of the blue color is directly proportional to the reducing power of the antioxidant.[6]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ)

  • Hydrochloric acid (HCl)

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for standard curve

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 8 mL of glacial acetic acid and bring the volume to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Working Solution: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This solution should be freshly prepared and warmed to 37°C before use.[5]

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution and a series of dilutions of this compound as described for the DPPH assay.

    • Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.

  • Assay Protocol (96-well plate format):

    • Add 20 µL of the different concentrations of the test compound, standard solutions, or positive control to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 30 minutes.[2]

  • Measurement:

    • Measure the absorbance of each well at 593 nm using a microplate reader.[2][5]

  • Calculation of Ferric Reducing Antioxidant Power:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate solutions against their respective concentrations.

    • The FRAP value of the test compound is determined by comparing its absorbance to the standard curve.

    • The results are typically expressed as µmol of Fe²⁺ equivalents per gram of the test compound (µmol Fe²⁺E/g).

Data Presentation

The quantitative results from the DPPH and FRAP assays for this compound and a positive control can be summarized in the following table for easy comparison. Please note that the data presented below is illustrative, as no experimental data for this specific compound was found in the literature search.

CompoundDPPH IC₅₀ (µg/mL)FRAP Value (µmol Fe²⁺E/g)
This compound[Insert Value][Insert Value]
Ascorbic Acid (Positive Control)[Insert Value][Insert Value]

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and FRAP assays.

DPPH_Workflow cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound add_sample Add 100 µL Sample/Control to 96-well Plate prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC₅₀ Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

FRAP_Workflow cluster_assay Assay cluster_measurement Measurement & Analysis prep_frap Prepare Fresh FRAP Reagent add_frap Add 180 µL FRAP Reagent prep_frap->add_frap prep_sample Prepare Serial Dilutions of This compound add_sample Add 20 µL Sample/Standard to 96-well Plate prep_sample->add_sample prep_standard Prepare FeSO₄ Standard Curve Solutions prep_standard->add_sample incubate Incubate at 37°C (30 min) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (µmol Fe²⁺E/g) measure->calculate

Caption: Experimental workflow for the FRAP antioxidant assay.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Effects of 24(31)-Dehydrocarboxyacetylquercinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 24(31)-Dehydrocarboxyacetylquercinic acid is a novel compound with potential therapeutic applications. These application notes provide a comprehensive guide to utilizing cell-based assays to investigate its anti-inflammatory properties. The protocols detailed herein are foundational for elucidating the compound's mechanism of action and for its preclinical evaluation. The primary focus is on the compound's ability to modulate key inflammatory mediators and signaling pathways in a cellular context.

Inflammation is a complex biological response involving the activation of various signaling cascades, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] Key signaling pathways that regulate these processes include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] By evaluating the effect of this compound on these markers and pathways, a detailed profile of its anti-inflammatory activity can be established.

Section 1: Measurement of Inflammatory Mediators

This section outlines the protocols for quantifying the production of key inflammatory mediators in cell culture models, such as the murine macrophage cell line RAW 264.7, after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

Principle: Nitric oxide is a short-lived signaling molecule, and its production can be indirectly quantified by measuring the stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[5]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ to 5 x 10⁵ cells/well and incubate for 12-24 hours.[6][7]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.[7] Include untreated controls and LPS-only controls.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 0.2% N-(1-naphthyl)ethylenediamine dihydrochloride and 2% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.[6]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.[5][7]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Express the results as a percentage of the NO production in the LPS-stimulated control group.

Data Presentation:

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control (Unstimulated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + Compound120.5 ± 1.820.5
LPS + Compound1012.1 ± 1.153.1
LPS + Compound505.7 ± 0.677.9
Positive Control (e.g., L-NMMA)1003.4 ± 0.486.8

Data are presented as mean ± SD from three independent experiments.

Prostaglandin E2 (PGE2) Production Assay

Principle: PGE2 is a key mediator of inflammation synthesized by cyclooxygenase enzymes. Its concentration in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell seeding and treatment protocol as for the NO assay.

  • ELISA for PGE2:

    • Collect the cell culture supernatants after the 24-hour incubation period.

    • Perform the PGE2 ELISA according to the manufacturer's instructions of a commercial kit.[8]

    • Briefly, this involves adding the supernatants to a 96-well plate pre-coated with a PGE2 capture antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and a substrate solution.

    • The color intensity is inversely proportional to the amount of PGE2 in the sample.[8]

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE2.

    • Calculate the PGE2 concentration in the samples from the standard curve.

    • Express the results as a percentage of the PGE2 production in the LPS-stimulated control group.

Data Presentation:

TreatmentConcentration (µM)PGE2 Production (pg/mL)Inhibition (%)
Control (Unstimulated)-85 ± 12-
LPS (1 µg/mL)-1550 ± 1200
LPS + Compound11210 ± 9821.9
LPS + Compound10730 ± 6552.9
LPS + Compound50350 ± 4277.4
Positive Control (e.g., Indomethacin)10210 ± 2586.5

Data are presented as mean ± SD from three independent experiments.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement

Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants can be quantified using specific sandwich ELISAs.[9][10][11][12]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell seeding and treatment protocol as for the NO assay.

  • ELISA for Cytokines:

    • Collect the cell culture supernatants.

    • Use commercial ELISA kits for the specific quantification of murine TNF-α, IL-6, and IL-1β.[9][10][11][12]

    • The general procedure involves adding the supernatant to antibody-coated plates, followed by a detection antibody, an enzyme conjugate, and a substrate.[13]

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve for each cytokine using recombinant standards.

    • Calculate the concentration of each cytokine in the samples.

    • Present the data as pg/mL or as a percentage of the cytokine production in the LPS-stimulated control group.

Data Presentation:

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-2800 ± 2503500 ± 310850 ± 75
LPS + Compound12250 ± 2102800 ± 260680 ± 60
LPS + Compound101300 ± 1151650 ± 150410 ± 38
LPS + Compound50600 ± 55750 ± 70180 ± 15

Data are presented as mean ± SD from three independent experiments.

Section 2: Analysis of Inflammatory Signaling Pathways

This section describes protocols to investigate the effect of this compound on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

NF-κB Activation Assay

Principle: NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκBα, leading to the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[4][14] This can be assessed by measuring the levels of phosphorylated IκBα (p-IκBα) and the nuclear translocation of p65 using Western blotting.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe IκBα phosphorylation and p65 translocation.

  • Protein Extraction:

    • For total protein, lyse cells with RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction) overnight at 4°C.[15]

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of p-IκBα to total IκBα.

    • Analyze the ratio of nuclear to cytoplasmic p65.

Data Presentation:

TreatmentConcentration (µM)p-IκBα / IκBα Ratio (Fold Change)Nuclear p65 / Cytoplasmic p65 Ratio (Fold Change)
Control-1.01.0
LPS (1 µg/mL)-5.8 ± 0.56.2 ± 0.6
LPS + Compound103.1 ± 0.33.5 ± 0.4
LPS + Compound501.5 ± 0.21.8 ± 0.2

Data are presented as mean ± SD from three independent experiments.

MAPK Pathway Activation Assay

Principle: The MAPK pathway includes key kinases such as ERK1/2, JNK, and p38. Their activation is characterized by phosphorylation, which can be detected by Western blotting using phospho-specific antibodies.[4]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the NF-κB assay. A 30-minute LPS stimulation is typically sufficient.

  • Protein Extraction and Western Blotting:

    • Lyse cells to obtain total protein extracts.

    • Perform Western blotting as described above.

    • Use primary antibodies against phosphorylated and total forms of ERK1/2, JNK, and p38. Use GAPDH or β-actin as a loading control.

  • Data Analysis:

    • Quantify band intensities.

    • Calculate the ratio of the phosphorylated form to the total form for each MAPK.

Data Presentation:

TreatmentConcentration (µM)p-ERK / ERK Ratio (Fold Change)p-JNK / JNK Ratio (Fold Change)p-p38 / p38 Ratio (Fold Change)
Control-1.01.01.0
LPS (1 µg/mL)-4.5 ± 0.45.1 ± 0.56.3 ± 0.7
LPS + Compound102.8 ± 0.33.2 ± 0.43.9 ± 0.5
LPS + Compound501.4 ± 0.21.7 ± 0.21.9 ± 0.3

Data are presented as mean ± SD from three independent experiments.

Section 3: Visualization of Pathways and Workflows

Diagrams

Anti_Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Compound 24(31)-Dehydrocarboxyacetyl- quercinic acid MAP3K MAP3K Compound->MAP3K IKK IKK Compound->IKK TLR4->MAP3K TLR4->IKK MAP2K MAP2K MAP3K->MAP2K ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 AP1 AP-1 ERK->AP1 translocation JNK->AP1 translocation p38->AP1 translocation IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB NF-κB-IκBα NFkB_IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene AP1->Gene

Caption: Simplified signaling pathways of inflammation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A1 Seed RAW 264.7 cells A2 Pre-treat with Compound A1->A2 A3 Stimulate with LPS A2->A3 B1 Collect Supernatant A3->B1 B2 Lyse Cells A3->B2 C1 Griess Assay (NO) B1->C1 C2 ELISA (PGE2, Cytokines) B1->C2 D1 Western Blot (NF-κB, MAPK) B2->D1 E1 Quantify Mediator Levels C1->E1 C2->E1 E2 Quantify Protein Expression D1->E2 F1 Determine Anti-inflammatory Effect E1->F1 E2->F1

Caption: General experimental workflow for assays.

References

Application Notes and Protocols: Investigating 24(31)-Dehydrocarboxyacetylquercinic Acid in LPS-Stimulated Macrophage Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This inflammatory response is primarily mediated through the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] Consequently, the LPS-stimulated macrophage model is a widely utilized in vitro system for the discovery and characterization of novel anti-inflammatory agents.[4]

24(31)-Dehydrocarboxyacetylquercinic acid is a novel triterpenoid compound with potential anti-inflammatory properties. Triterpenoids, as a class of natural products, have demonstrated significant anti-inflammatory activity in various studies, often by modulating the NF-κB and MAPK signaling cascades.[5][6] These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory effects and elucidate the mechanism of action of this compound in an LPS-stimulated macrophage model.

Data Presentation

Illustrative Quantitative Data

Due to the novelty of this compound, the following tables present illustrative data to demonstrate the expected outcomes from the described experimental protocols.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.4 ± 4.9
5090.1 ± 5.5
10065.7 ± 6.3
IC50 (µM) > 100
Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on NO, TNF-α, IL-6, and IL-1β Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.350.5 ± 8.235.8 ± 6.120.1 ± 4.3
LPS (1 µg/mL)45.8 ± 3.91250.2 ± 110.5980.4 ± 85.7450.6 ± 40.2
LPS + Compound (1 µM)40.1 ± 3.51100.8 ± 98.4850.1 ± 75.3410.2 ± 38.1
LPS + Compound (5 µM)32.5 ± 2.8850.4 ± 75.1650.9 ± 58.2320.5 ± 30.9
LPS + Compound (10 µM)20.7 ± 2.1550.6 ± 50.3420.3 ± 38.6210.8 ± 22.4
LPS + Compound (25 µM)10.3 ± 1.5250.1 ± 25.8180.7 ± 19.195.3 ± 10.8
Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these studies.[5]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[5]

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 cells/well for a 96-well plate and allow them to adhere overnight.[5]

    • The following day, replace the medium with fresh, serum-free DMEM.

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced effects.[7]

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for cytokine and NO measurements, or shorter time points for signaling pathway analysis).[1][6]

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not a result of cell death.[5]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the compound for 24 hours.[5]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 490 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[5]

  • Protocol:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature, protected from light.[5]

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

Cytokine Assays (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][8]

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[8]

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.[8]

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.[5]

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB).[5]

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[5]

    • Determine the cytokine concentrations from the standard curve.[5]

Western Blot Analysis

Western blotting is used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[6][9]

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.[5][6]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.[9]

Visualizations

Experimental Workflow

G A Prepare 24(31)-Dehydrocarboxyacetylquercinic Acid Stock Solutions B Cell Viability Assay (MTT) Determine Non-toxic Concentration Range A->B C LPS Stimulation of RAW 264.7 Macrophages B->C D Primary Anti-inflammatory Assays C->D G Mechanism of Action Studies C->G E Nitric Oxide (NO) Assay (Griess Assay) D->E F Cytokine Assays (ELISA) for TNF-α, IL-6, IL-1β D->F H Western Blot Analysis NF-κB Pathway Proteins (p65, IκBα) MAPK Pathway Proteins (p38, ERK, JNK) G->H

Caption: General experimental workflow for evaluating anti-inflammatory potential.

NF-κB Signaling Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pIkBa p-IκBα (Degradation) IKK->pIkBa Phosphorylation IkBa IκBα IkBa->pIkBa NFkB NF-κB (p65) NFkB_translocation NF-κB (p65) (Active) NFkB->NFkB_translocation Translocation NFkB_p65_complex IκBα-NF-κB (Inactive) NFkB_p65_complex->IkBa NFkB_p65_complex->NFkB Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Inflammatory_Genes Compound 24(31)-Dehydrocarboxyacetyl- quercinic acid Compound->IKK Compound->pIkBa Compound->NFkB_translocation

Caption: Inhibition of the NF-κB signaling pathway by the test compound.

MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKKs MKK3/6, MKK4/7, MEK1/2 ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK pp38 p-p38 p38->pp38 Phosphorylation pJNK p-JNK JNK->pJNK Phosphorylation pERK p-ERK ERK->pERK Phosphorylation AP1 AP-1 (Transcription Factor) pp38->AP1 pJNK->AP1 pERK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Compound 24(31)-Dehydrocarboxyacetyl- quercinic acid Compound->pp38 Compound->pJNK Compound->pERK

References

Application Notes and Protocols for Investigating 24(31)-Dehydrocarboxyacetylquercinic Acid in Skin Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific research on the application of 24(31)-Dehydrocarboxyacetylquercinic acid in skin inflammation models is not extensively available in the public domain. The following application notes and protocols are based on established methodologies for evaluating novel anti-inflammatory compounds in dermatological research. These guidelines provide a robust framework for investigating the potential therapeutic effects of this compound.

Introduction

Skin inflammation is a complex biological response to various stimuli, including pathogens, irritants, and allergens, and is a hallmark of chronic inflammatory skin diseases such as atopic dermatitis and psoriasis.[1][2][3] The pathophysiology of these conditions often involves the activation of immune and resident skin cells, leading to the production of pro-inflammatory mediators. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central to the inflammatory cascade.[4][5][6][7]

This document outlines a series of in vitro and in vivo experimental protocols to assess the anti-inflammatory properties of this compound. The proposed studies will investigate its ability to modulate key inflammatory pathways and alleviate inflammatory responses in relevant skin models.

In Vitro Anti-inflammatory Activity Assessment

Cell Culture

Human immortalized keratinocytes (HaCaT) are a suitable cell line for initial in vitro screening.[4][8] These cells can be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow: In Vitro Screening

cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Stimuli->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d p65_p50_a p65/p50 Translocation IkBa_d->p65_p50_a p65_p50_n Nuclear p65/p50 p65_p50_a->p65_p50_n Genes Pro-inflammatory Gene Expression p65_p50_n->Genes Compound 24(31)-Dehydrocarboxyacetyl- quercinic acid Compound->IKK Inhibition? cluster_mapk MAPK Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound 24(31)-Dehydrocarboxyacetyl- quercinic acid Compound->MAPKK Inhibition?

References

Application Notes and Protocols for 24(31)-Dehydrocarboxyacetylquercinic Acid in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dissolution and use of 24(31)-Dehydrocarboxyacetylquercinic acid for in vitro research. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of the resulting data.

Introduction

This compound is a naturally occurring triterpenoid. Like many compounds in its class, it is lipophilic, which presents challenges for its dissolution in aqueous solutions commonly used in in vitro assays, such as cell culture media. The following protocols detail the recommended procedures for preparing stock solutions and working concentrations of this compound for use in a research setting.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃₄H₅₀O₇
Molecular Weight 570.76 g/mol
Appearance Solid
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month
Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature. However, based on its chemical structure and information from suppliers, it is recommended to use dimethyl sulfoxide (DMSO) for initial solubilization. For other solvents like ethanol or dimethylformamide (DMF), it is advised to test solubility with a small amount of the compound to avoid sample loss.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Data not available. Recommended as the primary solvent.Use anhydrous, cell culture grade DMSO.
Ethanol Data not available.May be a suitable alternative, but requires empirical testing.
Dimethylformamide (DMF) Data not available.May be a suitable alternative, but requires empirical testing.
Water / Aqueous Buffers Insoluble.Direct dissolution in aqueous media is not recommended.

Recommendation: To determine an approximate solubility in DMSO, a serial dilution approach can be employed. Start by attempting to dissolve a known, high concentration (e.g., 50-100 mM) and visually inspect for complete dissolution. If insoluble, perform serial dilutions until the compound fully dissolves.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound (MW = 570.76 g/mol ).

  • Dissolution:

    • Aseptically add the weighed powder to a sterile tube.

    • Add the calculated volume of sterile DMSO (in this case, 1 mL).

    • Cap the tube tightly and vortex for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually confirm the absence of any particulate matter.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Pipettes and sterile tips

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.

  • Serial Dilution:

    • It is crucial to perform serial dilutions to minimize the precipitation of the lipophilic compound in the aqueous culture medium.

    • Important: The final concentration of DMSO in the cell culture should be kept to a minimum, ideally at or below 0.1%, and generally not exceeding 0.5%, as higher concentrations can be toxic to cells.

    • Prepare an intermediate dilution of the stock solution in fresh culture medium. For example, to achieve a final concentration of 10 µM, you can add 2 µL of the 10 mM stock to 1998 µL of medium to get a 10 µM working solution.

    • Add the required volume of the working solution to your cell culture wells.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used. This allows for the differentiation of the compound's effects from any effects of the solvent.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 In Vitro Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate final Prepare Final Working Concentrations intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound for in vitro assays.

Hypothetical Signaling Pathway Investigation

G compound 24(31)-Dehydrocarboxyacetyl- quercinic acid receptor Cell Surface Receptor compound->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Inflammatory Cytokines) nucleus->gene_expression

Caption: Hypothetical signaling pathway inhibited by this compound.

24(31)-Dehydrocarboxyacetylquercinic Acid: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24(31)-Dehydrocarboxyacetylquercinic acid is a naturally occurring triterpenoid isolated from the plant Euphorbia humifusa. Currently, there is a significant lack of published research specifically detailing the biological activities and potential therapeutic applications of this compound. However, the source plant, Euphorbia humifusa, has a rich history in traditional medicine and has been shown to possess a variety of pharmacological properties, including anti-inflammatory, antibacterial, and anti-tumor effects, which are attributed to its diverse chemical constituents, including other triterpenoids. These application notes provide a summary of the known information on this compound and present generalized protocols for the isolation and screening of natural products from Euphorbia humifusa, which can be adapted for the study of this specific molecule. The potential of this compound for drug discovery is inferred from the activities of its source and related compounds.

Introduction to this compound

This compound is classified as a triterpenoid, a large and structurally diverse class of natural products known for their wide range of biological activities. It is a constituent of Euphorbia humifusa, a plant used in traditional medicine for various ailments. While specific bioactivity data for this compound is not available in the current scientific literature, the known pharmacological profile of E. humifusa extracts and other isolated triterpenoids suggests that it may possess therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃₄H₅₀O₇
Molecular Weight 570.76 g/mol
Class Triterpenoid
Natural Source Euphorbia humifusa Willd. ex Schltdl.
CAS Number 127970-62-1

Potential Therapeutic Areas for Investigation

Based on the documented biological activities of Euphorbia humifusa extracts and other isolated triterpenoids, the following therapeutic areas are proposed for the investigation of this compound:

  • Anti-inflammatory Activity: Triterpenoids from E. humifusa have demonstrated anti-inflammatory properties.

  • Antibacterial Activity: Extracts of E. humifusa have shown inhibitory effects against various bacterial strains.

  • Anticancer Activity: Various compounds from E. humifusa have been investigated for their anti-tumor effects.

Note: These are speculative areas for investigation, and dedicated research is required to determine if this compound exhibits any of these activities.

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and preliminary biological screening of triterpenoids from Euphorbia humifusa. These can be adapted for the specific study of this compound.

Extraction and Isolation of Triterpenoids

This protocol describes a general method for obtaining triterpenoid-rich fractions from Euphorbia humifusa.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Isolation A Dried E. humifusa plant material B Powdered plant material A->B C Extraction with 70% Ethanol B->C D Crude Ethanol Extract C->D E Liquid-Liquid Partitioning D->E F Petroleum Ether Fraction E->F G Ethyl Acetate Fraction E->G H n-Butanol Fraction E->H I Aqueous Fraction E->I J Silica Gel Column Chromatography G->J Triterpenoid-rich fraction K Sephadex LH-20 Chromatography J->K L Preparative HPLC K->L M Pure 24(31)-Dehydrocarboxy- acetylquercinic acid L->M

Caption: General workflow for extraction and isolation.

Methodology:

  • Plant Material Preparation: Air-dry the whole plant of Euphorbia humifusa and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

  • Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with triterpenoids.

  • Isolation: Subject the triterpenoid-rich fraction to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

  • Structure Elucidation: Characterize the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol outlines a common method to screen for anti-inflammatory activity.

G A RAW 264.7 Macrophages B Seed cells in 96-well plate A->B C Pre-treat with Test Compound B->C D Stimulate with Lipopolysaccharide (LPS) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Griess Assay for Nitrite F->G H Measure Absorbance at 540 nm G->H I Calculate % NO Inhibition H->I

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are unknown, other natural products from E. humifusa have been shown to modulate key inflammatory and cell survival pathways. A potential starting point for investigating the mechanism of action of this compound would be to examine its effects on pathways like NF-κB and MAPK, which are central to inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Induces Compound 24(31)-Dehydrocarboxyacetyl- quercinic acid (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB pathway.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Ki) on the biological activity of this compound. The table below is provided as a template for researchers to populate with their own experimental data.

Table 2: Template for Recording Biological Activity Data

AssayCell Line / TargetPositive ControlIC₅₀ / EC₅₀ (µM)Notes
NO Inhibition RAW 264.7Dexamethasone
Antibacterial (MIC) S. aureusVancomycin
Cytotoxicity (MTT) HeLaDoxorubicin
COX-2 Inhibition (Enzymatic assay)Celecoxib

Conclusion and Future Directions

This compound is an understudied natural product with potential for drug discovery, primarily inferred from the known bioactivities of its source, Euphorbia humifusa. Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. Initial studies should aim to evaluate its anti-inflammatory, antibacterial, and cytotoxic properties. Should promising activity be identified, subsequent investigations into its mechanism of action, structure-activity relationships, and in vivo efficacy will be warranted. The protocols and potential pathways outlined in these notes provide a foundational framework for initiating such research endeavors.

Formulation of 24(31)-Dehydrocarboxyacetylquercinic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24(31)-Dehydrocarboxyacetylquercinic acid is a natural triterpenoid with potential therapeutic applications.[1] Triterpenoids, as a class, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.[2][3] However, their typically poor aqueous solubility presents a significant challenge for achieving adequate bioavailability in in vivo studies.[4][5][6][7] This document provides detailed application notes and protocols for the formulation of this compound to enhance its suitability for preclinical in vivo evaluation. The protocols outlined below are based on established methods for overcoming the solubility and bioavailability challenges associated with lipophilic compounds like triterpenoids.[8]

Physicochemical Properties and Pre-formulation Considerations

Table 1: Hypothetical Physicochemical Properties of this compound and Formulation Implications

PropertyAssumed Value/CharacteristicImplication for FormulationRecommended Analysis
Molecular Weight High (> 500 g/mol )Potential for poor permeability.Mass Spectrometry
Aqueous Solubility Very Low (< 10 µg/mL)Dissolution rate-limited absorption. Requires solubilization techniques.[5]Shake-flask method in water and relevant buffers (pH 1.2, 6.8, 7.4)
LogP High (> 4)Lipophilic nature, indicating good affinity for lipid-based formulations but poor aqueous dissolution.HPLC-based or computational prediction
pKa Acidic (due to carboxylic acid)pH-dependent solubility. Solubility may increase at higher pH.Potentiometric titration or computational prediction
Crystalline Form Likely crystalline solidStable but may have lower dissolution rate compared to amorphous form.[6]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)

Formulation Strategies for Enhanced Bioavailability

Several strategies can be employed to overcome the poor aqueous solubility of this compound and improve its oral bioavailability.[4][7] The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.

Solubilization using Co-solvents and Surfactants

For initial in vivo screening, particularly for intraperitoneal (i.p.) or intravenous (i.v.) administration, a simple solution-based formulation can be prepared.

Protocol 1: Preparation of a Co-solvent-based Formulation

Objective: To prepare a clear solution of this compound for parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO. For example, start with a 10:1 ratio of DMSO to the final desired volume.

  • Once fully dissolved, add PEG400 to the solution. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.

  • Slowly add the saline or PBS to the organic solution while vortexing to avoid precipitation.

  • Visually inspect the final solution for any precipitation or cloudiness.

  • Sterilize the final formulation by passing it through a 0.22 µm sterile filter.

  • Store at 4°C, protected from light. Perform a stability check before each use.

Table 2: Example Co-solvent Formulation Composition

ComponentPercentage (v/v)Function
DMSO10%Primary solvent for the compound.[9]
PEG40040%Co-solvent and viscosity modifier.
Saline (0.9%)50%Aqueous vehicle to make the solution isotonic.
Lipid-Based Formulations: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

For oral administration, lipid-based formulations like SNEDDS can significantly enhance absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[4][10]

Protocol 2: Development of a SNEDDS Formulation

Objective: To develop a SNEDDS formulation for oral administration of this compound to improve its bioavailability.[10]

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Labrasol, Kolliphor ELP)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[10]

  • Construction of Ternary Phase Diagrams:

    • Prepare various ratios of oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe the formation of nanoemulsions.

    • Identify the region in the phase diagram that forms stable nanoemulsions with a small droplet size.

  • Preparation of the SNEDDS Formulation:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant and mix thoroughly until a clear and homogenous solution is formed.

  • Characterization of the SNEDDS:

    • Dilute the SNEDDS formulation with water (e.g., 1:100) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.[10]

    • Assess the in vitro drug release profile using a dialysis bag method.[10]

Table 3: Example SNEDDS Formulation and Characterization Parameters

ComponentExample Composition (w/w)Function
Oil (Capryol 90)10%Solubilizes the lipophilic drug.
Surfactant (Labrasol)54%Forms the nanoemulsion upon contact with aqueous media.
Co-surfactant (Transcutol HP)36%Improves the emulsification process and stability.
Parameter Target Value Significance
Droplet Size< 100 nmProvides a large surface area for drug release and absorption.
Polydispersity Index (PDI)< 0.3Indicates a narrow and uniform droplet size distribution.
Zeta Potential> ±20 mVSuggests good colloidal stability of the nanoemulsion.

In Vivo Study Protocols

The following are example protocols for evaluating the formulated this compound in animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound after oral or parenteral administration.

Workflow Diagram:

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Processing & Analysis cluster_4 Data Analysis Animal Acclimatization Animal Acclimatization Fasting (Overnight) Fasting (Overnight) Animal Acclimatization->Fasting (Overnight) Formulation Administration Formulation Administration Fasting (Overnight)->Formulation Administration Oral gavage or i.p./i.v. injection Blood Sampling (Serial) Blood Sampling (Serial) Formulation Administration->Blood Sampling (Serial) Time points: 0, 0.25, 0.5, 1, 2, 4, 8, 24 hr Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Drug Extraction Drug Extraction Plasma Separation->Drug Extraction LC-MS/MS Analysis LC-MS/MS Analysis Drug Extraction->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Calculate Cmax, Tmax, AUC, t1/2

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol:

  • Animals: Use adult male/female rodents (e.g., Sprague-Dawley rats or BALB/c mice).

  • Groups:

    • Group 1: Vehicle control (formulation without the drug).

    • Group 2: this compound formulation (e.g., 10 mg/kg).

  • Administration: Administer the formulation via the desired route (e.g., oral gavage for SNEDDS, i.p. injection for co-solvent).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Study: Anti-inflammatory Model (LPS-induced Inflammation)

Objective: To evaluate the anti-inflammatory activity of formulated this compound in a mouse model of acute inflammation.

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->ProInflammatory_Genes Transcription Compound 24(31)-Dehydrocarboxy- acetylquercinic acid Compound->IKK Inhibition

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Protocol:

  • Animals: Use adult male/female BALB/c mice.

  • Groups (n=6-8 per group):

    • Group 1: Naive (no treatment).

    • Group 2: Vehicle control + LPS.

    • Group 3: Dexamethasone (positive control, e.g., 5 mg/kg, i.p.) + LPS.

    • Group 4: this compound (e.g., 10 mg/kg, p.o.) + LPS.

    • Group 5: this compound (e.g., 30 mg/kg, p.o.) + LPS.

  • Treatment: Administer the vehicle, dexamethasone, or the test compound formulation one hour before the LPS challenge.

  • Inflammation Induction: Inject lipopolysaccharide (LPS) (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection: Two hours after the LPS injection, collect blood samples for cytokine analysis and harvest tissues (e.g., lung, liver) for gene expression analysis.

  • Analysis:

    • Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Analyze the mRNA expression of inflammatory markers (e.g., iNOS, COX-2) in tissues using RT-qPCR.

Table 4: Expected Outcomes in LPS-induced Inflammation Model

GroupExpected Plasma TNF-α LevelsExpected Liver iNOS mRNA Expression
NaiveLowBasal
Vehicle + LPSHighHigh
Dexamethasone + LPSLowLow
Test Compound (Low Dose) + LPSModerately ReducedModerately Reduced
Test Compound (High Dose) + LPSSignificantly ReducedSignificantly Reduced

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. The protocols provided herein offer a systematic approach, from pre-formulation assessment to the selection and preparation of suitable delivery systems like co-solvent solutions and SNEDDS. These formulations are designed to enhance bioavailability and enable the robust investigation of the compound's pharmacokinetic profile and therapeutic efficacy in relevant preclinical models. Careful characterization of the formulation and adherence to established in vivo protocols are essential for generating reliable and reproducible data.

References

Troubleshooting & Optimization

solubility issues of 24(31)-Dehydrocarboxyacetylquercinic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with 24(31)-Dehydrocarboxyacetylquercinic acid in aqueous buffers during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound crashing out of solution when I add it to my aqueous buffer (e.g., PBS)?

A1: this compound is a large, hydrophobic molecule with a high LogP (a measure of lipophilicity), making it inherently poorly soluble in aqueous solutions.[1] Structurally, it is a triterpenoid, a class of compounds known for low aqueous solubility.[2][3] The issue is compounded by the presence of carboxylic acid groups, which means its solubility is highly dependent on the pH of the buffer.

Troubleshooting Steps:

  • Prepare an Organic Stock Solution: The most reliable first step is to dissolve the compound in a water-miscible organic solvent before introducing it to your aqueous buffer.[2] Dimethyl sulfoxide (DMSO) is a common choice.[1]

  • Check the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try reducing the final concentration to see if the compound remains in solution.

  • Control the pH: As a carboxylic acid, the compound is more soluble at a higher pH where the carboxyl groups are deprotonated (ionized). Standard buffers like PBS (pH ~7.4) may not be optimal. Consider using a buffer with a higher pH if your experimental system allows.[4][5]

  • Limit the Organic Solvent Percentage: When diluting your stock solution into the aqueous buffer, ensure the final percentage of the organic solvent is as low as possible (typically <1%, and ideally <0.1%) to avoid solvent effects on your experiment. Always include a vehicle control (buffer + equivalent amount of organic solvent) in your experiments.[2]

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: Given its poor aqueous solubility, a concentrated stock solution should be prepared in an organic solvent. DMSO is the most common and recommended starting solvent.[1]

Workflow for Preparing a Stock Solution:

G cluster_workflow Stock Solution Preparation Workflow start Weigh Compound dissolve Add minimal volume of recommended organic solvent (e.g., DMSO) start->dissolve vortex Vortex / Sonicate until fully dissolved dissolve->vortex aliquot Aliquot into smaller volumes to avoid freeze-thaw cycles vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing an organic stock solution.

Q3: My compound precipitates even when I use a DMSO stock. What other strategies can I try?

A3: If simple dilution of a DMSO stock is insufficient, more advanced formulation strategies may be required. These methods aim to increase the apparent solubility of the compound in the aqueous phase.

Troubleshooting Workflow:

G cluster_troubleshooting Solubility Troubleshooting Logic start Precipitation Observed in Aqueous Buffer check_conc Is final concentration too high? start->check_conc Start Here adjust_ph Can pH be increased? check_conc->adjust_ph No end_reduce Reduce final concentration check_conc->end_reduce Yes add_cosolvent Can co-solvent % be optimized? adjust_ph->add_cosolvent No end_ph Use buffer with higher pH (e.g., Tris, Borate) adjust_ph->end_ph Yes use_enhancer Consider Solubility Enhancers add_cosolvent->use_enhancer No end_cosolvent Increase co-solvent (e.g., PEG, ethanol). Run vehicle controls! add_cosolvent->end_cosolvent Yes end_enhancer Use Cyclodextrins or Surfactants (e.g., Tween-80) use_enhancer->end_enhancer

Caption: Troubleshooting workflow for precipitation issues.

Solubilization Strategies

If basic troubleshooting fails, consider these advanced strategies. The choice of method depends heavily on the experimental context (e.g., in vitro cell-based assay vs. in vivo administration).

StrategyDescriptionProsCons
pH Adjustment For acidic drugs, increasing the pH of the buffer above the compound's pKa increases the concentration of the more soluble ionized form.[4][5][6]Simple and effective.[5]Limited by the pH tolerance of the experimental system (e.g., cell culture). May not be suitable for in vivo studies due to physiological pH constraints.[4][5]
Co-solvents Using water-miscible organic solvents like polyethylene glycol (PEG) in addition to DMSO.[2][7]Can significantly increase solubility. PEG is often well-tolerated in in vivo studies.[2]High concentrations can be toxic to cells or affect protein function. Requires rigorous vehicle controls.
Surfactants Non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7]Effective at low concentrations.Can interfere with certain biological assays or cell membranes.
Inclusion Complexation Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, shielding them from the aqueous environment.[2][8]Generally low toxicity and highly effective.[8]Can be expensive; may alter the effective free concentration of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration stock solution for serial dilution into aqueous buffers.

Materials:

  • This compound (MW: 570.76 g/mol )[1]

  • High-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To make a 10 mM solution, you need 5.71 mg of the compound per 1 mL of DMSO.

    • Calculation: 570.76 g/mol * 0.010 mol/L = 5.7076 g/L = 5.71 mg/mL

  • Weighing: Accurately weigh out a precise amount of the compound (e.g., 5.71 mg) and place it in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes until the solution is clear and no particulate matter is visible.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C. The solution is typically stable for up to 6 months at -80°C.[1]

Protocol 2: pH-Solubility Profile Assessment

Objective: To determine the effect of pH on the solubility of this compound to identify an optimal buffer system.

Materials:

  • DMSO stock solution of the compound (e.g., 10 mM).

  • A series of buffers with varying pH values (e.g., Citrate pH 5, Phosphate pH 6, PBS pH 7.4, Tris pH 8.5).

  • Spectrophotometer or HPLC system for quantification.

Procedure:

  • Preparation: In separate tubes, add an excess amount of the compound's DMSO stock to each buffer to create a saturated solution (e.g., add 10 µL of 10 mM stock to 990 µL of each buffer for a target concentration of 100 µM).

  • Equilibration: Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the pH at which solubility is maximized.

References

stability of 24(31)-Dehydrocarboxyacetylquercinic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 24(31)-Dehydrocarboxyacetylquercinic acid. Below you will find frequently asked questions and troubleshooting guides to address common stability-related issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented, data on the broader class of triterpenoid acids suggest that several factors can influence its stability. These include:

  • High Temperatures: Triterpenoids can be sensitive to heat. It is advisable to avoid elevated temperatures, particularly above 60°C, which can lead to oxidation, isomerization, or degradation of the molecular structure.[1]

  • pH Extremes: The stability of triterpenoid acids is often pH-dependent. Strongly acidic or alkaline conditions may lead to degradation. A neutral or slightly acidic pH range (e.g., pH 5.8-7.0) is generally recommended for extractions.[1]

  • Oxidation: Exposure to oxygen, especially in the presence of heat or light, can cause oxidation of triterpenoids.[1][2]

  • Light Exposure: Prolonged exposure to light can contribute to the degradation of photosensitive compounds.[2]

  • Enzymatic Activity: If working with plant extracts, endogenous enzymes can degrade triterpenoids if not properly inactivated during material preparation.[1]

Q2: How should I handle and store this compound to ensure its stability?

For short-term storage during routine shipping and handling, this compound is generally stable at room temperature for a few days.[3] For long-term storage, it is recommended to store the compound in a cool, dark, and dry place. Protecting it from light and moisture is crucial.

Q3: What solvents are recommended for dissolving this compound?

This compound may be soluble in dimethyl sulfoxide (DMSO).[3] If solubility is an issue, other solvents such as ethanol or dimethylformamide (DMF) can be tested with small amounts of the product to avoid sample loss.[3] When choosing a solvent, it is important to consider its purity, as impurities can react with the target compound.[1]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity between experimental batches.

This issue may indicate degradation of the compound. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Thermal Degradation - Avoid heating solutions containing the compound above 60°C.[1][2] - If heating is necessary, use the lowest effective temperature and minimize the duration of exposure.
pH-related Degradation - Ensure that the pH of your buffers and solutions is within a neutral or slightly acidic range.[1] - Avoid strongly alkaline conditions.
Oxidative Degradation - Degas solvents to remove dissolved oxygen. - Consider working under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants to your solutions if compatible with your experimental setup.
Photodegradation - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Minimize exposure to ambient light during experiments.
Improper Storage - Confirm that the compound has been stored correctly (cool, dark, and dry). - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles if stored in a freezer.
Issue 2: Low yield or suspected degradation during extraction from a natural source.

When extracting triterpenoid acids from plant material, several factors can influence the yield and stability of the final product.

Potential Cause Troubleshooting Steps
Suboptimal Extraction Solvent - Use high-purity (e.g., HPLC grade) solvents to prevent reactions with impurities.[1] - Test different solvent systems to optimize extraction efficiency while maintaining stability.
Harsh Extraction Conditions - For methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), reduce the power or use a pulsed mode to avoid decomposition.[2] - Keep extraction times as short as possible.
Inadequate Plant Material Preparation - Dry plant material at low temperatures (e.g., 40°C) to inactivate enzymes and prevent degradation before extraction.[1] - Grind the material to a consistent and fine powder to increase surface area and improve extraction efficiency.[1]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol provides a framework for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable high-purity solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Incubation under Different Conditions:

    • Temperature Stress: Aliquot the stock solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period.

    • pH Stress: Prepare buffers at various pH values (e.g., 3, 5, 7, 9, 11). Dilute the stock solution into each buffer and incubate at a constant temperature.

    • Oxidative Stress: Expose a sample of the solution to air or introduce a mild oxidizing agent. Prepare a control sample under an inert atmosphere.

    • Photostability: Expose a sample to a controlled light source (e.g., a UV lamp or a xenon lamp) for a specific duration. Wrap a control sample in aluminum foil.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining against time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow Troubleshooting Workflow for Compound Degradation start Inconsistent Results or Loss of Activity Observed check_storage Verify Storage Conditions (Cool, Dark, Dry) start->check_storage check_protocol Review Experimental Protocol start->check_protocol improper_storage Improper Storage check_storage->improper_storage protocol_issue Potential Protocol Issue check_protocol->protocol_issue improper_storage->check_protocol No solution_storage Solution: Aliquot and Store Properly. Use Fresh Stock. improper_storage->solution_storage Yes temp Temperature Control protocol_issue->temp Thermal Stress? ph pH of Solutions protocol_issue->ph pH Extremes? light Light Exposure protocol_issue->light Light Exposure? oxygen Oxygen Exposure protocol_issue->oxygen Oxidation? end Re-run Experiment and Analyze Results solution_storage->end solution_temp Action: Use Lower Temps (<60°C), Minimize Time temp->solution_temp solution_ph Action: Maintain Neutral/Slightly Acidic pH ph->solution_ph solution_light Action: Protect from Light (Amber Vials) light->solution_light solution_oxygen Action: Degas Solvents, Use Inert Atmosphere oxygen->solution_oxygen solution_temp->end solution_ph->end solution_light->end solution_oxygen->end

Caption: Troubleshooting workflow for suspected compound degradation.

stability_factors Key Factors Affecting Triterpenoid Acid Stability compound 24(31)-Dehydrocarboxyacetyl- quercinic Acid Stability temperature High Temperature (>60°C) temperature->compound Degrades ph Extreme pH (Strongly Acidic or Alkaline) ph->compound Degrades light Light Exposure light->compound Degrades oxygen Oxygen (Oxidation) oxygen->compound Degrades enzymes Enzymatic Activity (in extracts) enzymes->compound Degrades

Caption: Factors influencing the stability of triterpenoid acids.

References

Technical Support Center: Optimizing 24(31)-Dehydrocarboxyacetylquercinic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 24(31)-Dehydrocarboxyacetylquercinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a primary focus on cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A typical starting range would be from 0.1 µM to 100 µM. This allows for the determination of a dose-response curve and the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell viability.[1]

Q2: I am observing inconsistent results between experiments. What are the common causes for this?

A2: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment as its stability in solution over time may be unknown.

  • Assay-Specific Variability: Factors such as incubation times, reagent concentrations, and even the specific type of microplate used can introduce variability. Strict adherence to a standardized protocol is crucial.[2]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic threshold (typically < 0.1%).[1]

Q3: My results show high cell viability even at high concentrations of the compound. What could be the issue?

A3: If high concentrations of this compound do not induce significant cell death, consider the following:

  • Compound Potency: The compound may have low intrinsic cytotoxicity in the chosen cell line.

  • Solubility Issues: The compound may not be fully dissolved at higher concentrations, leading to a lower effective concentration. Visually inspect your stock solutions for any precipitation.

  • Cell Line Resistance: The selected cell line may possess intrinsic resistance mechanisms to the compound's mode of action.

  • Incubation Time: The duration of exposure may be insufficient to induce a cytotoxic effect. Consider extending the incubation period (e.g., 48 or 72 hours).[3]

Q4: How do I choose the most appropriate cell viability assay for my experiments with this compound?

A4: The choice of assay depends on the compound's potential mechanism of action and your experimental goals.

  • MTT Assay: Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[1][4] It is a widely used and cost-effective endpoint assay.

  • MTS Assay: Similar to MTT, but the formazan product is soluble, eliminating a solubilization step and making it more convenient.[4][5]

  • Resazurin Assay: A fluorescent-based assay that also measures metabolic activity and is known for its high sensitivity.[2]

  • Real-Time Viability Assays: These allow for the continuous monitoring of cell viability over time from the same sample, which can be advantageous for studying time-dependent effects.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in blank wells Contamination of media or reagents.Use fresh, sterile reagents and media. Ensure aseptic technique during the experiment.
Inconsistent readings across replicate wells Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate.
Unexpected color change in the medium The compound may be interfering with the pH of the culture medium.Check the pH of the compound stock solution and adjust if necessary.
Compound precipitation in culture medium The compound has low solubility in aqueous solutions.Prepare the highest concentration in a solvent like DMSO and then dilute in culture medium. Ensure the final DMSO concentration is non-toxic.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.[1][4]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).[3]

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

Data Analysis

The quantitative data from the cell viability assay should be summarized in a structured table for clear comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Mean Absorbance (OD)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Calculation of % Cell Viability: % Cell Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) x 100

The IC₅₀ value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be affected by this compound and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Transcription Factors Transcription Factors Akt->Transcription Factors Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->Receptor Inhibition?

Caption: Hypothetical signaling pathway potentially modulated by the compound.

G A Optimize Cell Seeding Density C Treat Cells and Incubate (24-72h) A->C B Prepare Serial Dilutions of Compound B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Measure Absorbance/Fluorescence D->E F Data Analysis: Calculate % Viability and IC50 E->F G Troubleshoot Unexpected Results F->G

Caption: General experimental workflow for determining cell viability.

References

Technical Support Center: Analysis of Complex Terpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Complex Terpenoid Analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for extraction, purification, and characterization of this diverse class of natural products.

Frequently Asked Questions (FAQs)

Q1: What makes complex terpenoids so challenging to analyze?

Complex terpenoids present a significant analytical challenge due to their immense structural diversity, which spans a wide range of polarities and volatilities.[1][2] This diversity originates from their shared biosynthetic pathways, which can produce numerous isomers (both structural and stereo-isomers) with very similar chemical properties.[3] These similarities often lead to difficulties in chromatographic separation (co-elution) and spectral interpretation.[3][4] Furthermore, many terpenoids are sensitive to heat, light, oxygen, and acidic conditions, which can lead to degradation, isomerization, or rearrangement during analysis.[5][6]

Q2: How do I select the appropriate extraction solvent for my target terpenoid?

The choice of solvent is critical and depends on the polarity of the target terpenoid.[1][5] Terpenoids range from non-polar hydrocarbons to highly polar glycosides.[2][5] A general guideline is to match the solvent polarity to the analyte polarity. For unknown samples, a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can be effective.

Terpenoid PolarityRecommended SolventsExamples
Non-Polar n-Hexane, Pentane, Diethyl EtherSqualene, Monoterpene hydrocarbons[1][5]
Moderately Polar Ethyl Acetate, Dichloromethane, AcetoneHydroxylated terpenoids, Sesquiterpenoids[7]
Highly Polar Methanol, Ethanol, WaterPoly-hydroxylated terpenoids, Glycosides[5][7]

Q3: I'm losing my volatile terpenoids (monoterpenes/sesquiterpenes) during sample preparation. What can I do?

Low recovery of volatile terpenoids is a common issue due to their low boiling points.[8][9] To minimize loss, avoid heat at all stages of sample preparation.[5][8]

  • Extraction: Use cold solvent extraction methods. If grinding plant material, consider freezing it first or grinding under liquid nitrogen to prevent heat generation.[8]

  • Concentration: When evaporating solvent, use a gentle stream of nitrogen with the sample vial placed on ice.[5][10] Avoid high-temperature rotary evaporation.

  • Storage: Keep samples and extracts frozen and minimize exposure to light and air.[8]

Q4: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?

The choice between GC and LC depends primarily on the volatility and thermal stability of your target terpenoids.[4][11]

  • GC-MS is generally the preferred method for volatile and semi-volatile terpenoids (e.g., monoterpenes, sesquiterpenes) due to its high resolution and excellent separation capabilities for these compounds.[4][11][12]

  • LC-MS is necessary for non-volatile or thermally sensitive terpenoids, such as large triterpenoids, glycosides, or acidic terpenoids that would degrade or decarboxylate in a hot GC inlet.[4][10] LC is often the method of choice when analyzing both cannabinoids and terpenes simultaneously.[4][11]

Troubleshooting Guide: Extraction & Isolation

This section addresses specific problems encountered during the initial stages of isolating terpenoids from complex mixtures.

Problem 1: Low extraction yield for my target compound.

  • Possible Cause: Incorrect solvent polarity.

    • Solution: Your extraction solvent may not be optimal for the polarity of your target terpenoid.[1][2] Refer to the solvent selection table in the FAQ section. Consider performing a sequential extraction with solvents of increasing polarity to capture a wider range of compounds.

  • Possible Cause: Insufficient extraction time or inefficient technique.

    • Solution: More advanced methods can improve yields. Techniques like Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) can significantly increase extraction efficiency and reduce time and solvent consumption.[13][14]

  • Possible Cause: Degradation of volatile compounds.

    • Solution: For volatile terpenoids, significant loss can occur during drying and extraction.[15] Using fresh-frozen plant material instead of dried material can preserve a higher percentage of these compounds.[15]

Problem 2: My purified fractions are still complex mixtures after column chromatography.

  • Possible Cause: Inappropriate stationary or mobile phase.

    • Solution: For silica gel chromatography, ensure your solvent system has the correct polarity. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate).[13] If compounds are co-eluting, consider a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase).[5]

  • Possible Cause: Sample overloading.

    • Solution: Loading too much crude extract onto the column leads to broad, overlapping bands.[5] Reduce the amount of sample loaded. Ensure the sample is concentrated and loaded as a narrow band at the top of the column.[1]

  • Possible Cause: Compound degradation on the column.

    • Solution: The acidic nature of silica gel can cause rearrangements in some sensitive terpenoids.[5] If you suspect this, switch to a neutral stationary phase like neutral alumina or use a less acidic mobile phase if possible.[5]

Workflow: General Terpenoid Isolation

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Start Plant Material Grind Grind/Homogenize (Freeze if volatile) Start->Grind Extract Solvent Extraction (e.g., Hexane, EtOH) Grind->Extract Filter Filter & Concentrate Extract->Filter Column Column Chromatography (e.g., Silica Gel) Filter->Column TLC Monitor Fractions (TLC) Column->TLC Elution Combine Combine & Evaporate TLC->Combine Analysis Purity Check & Structure ID (GC-MS, LC-MS, NMR) Combine->Analysis

A general workflow for the extraction and purification of terpenoids.

Troubleshooting Guide: Chromatographic Analysis

This guide focuses on resolving common issues with GC-MS and LC-MS analysis.

Problem 1: Poor peak shape (tailing or fronting) in my chromatogram.

  • Possible Cause (GC & LC): Active sites in the system. For GC, this could be in the inlet liner; for LC, it could be exposed silanols on the column.[16]

    • Solution (GC): Use a new, deactivated inlet liner. Trim 10-20 cm from the column inlet to remove contamination.[16]

    • Solution (LC): Add a competing base or an acidic modifier to the mobile phase (e.g., 0.1% formic acid or triethylamine) to saturate active sites.[17]

  • Possible Cause (GC & LC): Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[16][18] This is a common cause of peak fronting.

  • Possible Cause (LC): Mismatch between sample solvent and mobile phase.

    • Solution: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[17]

Protocol: Standard GC-MS Analysis for Volatile Terpenoids
  • Sample Preparation: Dilute the purified terpenoid fraction or extract in a suitable solvent (e.g., hexane or ethanol) to a final concentration of approximately 50 ng/µL.[1] Add an internal standard (e.g., α-cedrene or n-tridecane) for quantification.[1][9][10]

  • GC Instrument Conditions:

    • Injection: 1 µL, Splitless mode, Inlet Temperature: 250°C.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 min. Ramp at 5°C/min to 280°C, hold for 5 min.

  • MS Detector Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][10]

    • Mass Range: Scan from m/z 50–500.[1][10]

    • Source Temperature: 230°C.

  • Data Analysis: Identify peaks by comparing mass spectra to a reference library (e.g., NIST) and by comparing retention indices to known values. Quantify using the internal standard method.

Troubleshooting Logic: Poor Chromatographic Resolution

G Start Poor Peak Resolution (Co-elution) Q1 Are peaks broad or tailing? Start->Q1 A1_Yes Address Peak Shape Issues: - Check for active sites - Reduce sample load - Match sample solvent to mobile phase Q1->A1_Yes Yes A1_No Optimize Separation Method Q1->A1_No No Q2 Using GC or LC? A1_Yes->Q2 A1_No->Q2 GC_Branch GC Q2->GC_Branch LC_Branch LC Q2->LC_Branch GC_Sol GC Solutions: - Decrease oven ramp rate - Use a longer column - Change column stationary phase LC_Sol LC Solutions: - Adjust mobile phase strength (gradient) - Change mobile phase pH - Try a different column chemistry

References

preventing degradation of 24(31)-Dehydrocarboxyacetylquercinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "24(31)-Dehydrocarboxyacetylquercinic acid" is not available in public scientific databases. The following guide is based on the general principles and best practices for the storage and handling of complex triterpenoid acids, a class of compounds to which the requested molecule likely belongs based on its name. The data and protocols are representative examples and should be adapted based on empirical stability studies of the specific compound.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored as a dry powder (neat) under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.[1][2][3] Storing the compound neat minimizes interactions with solvents that could cause hydrolysis or other degradation.[1] If solution-based storage is necessary, use a high-purity, anhydrous aprotic solvent like DMSO and store at -80°C.

Q2: What is the expected shelf-life of the compound?

A2: When stored as a dry powder under the recommended conditions (-20°C, inert gas, dark), the compound is expected to be stable for at least 12-24 months. In a solvent, the stability is significantly reduced and should be monitored closely; it is recommended to use solutions within a few weeks. Always refer to the certificate of analysis and perform periodic purity checks.

Q3: What are the visible signs of degradation?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning of a white powder), clumping of the powder due to moisture absorption, or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Analytical methods are required for confirmation.[4]

Q4: Which factors are most likely to cause degradation?

A4: The primary factors causing degradation of complex triterpenoids are oxidation, hydrolysis, heat, light (photodegradation), and extreme pH.[2][5] The dehydro- bond and the acetyl group in the proposed structure are particularly susceptible to oxidation and hydrolysis, respectively.

Q5: How should I handle the compound during weighing and preparation of solutions?

A5: Handle the compound in a controlled environment, such as a glove box with low humidity and oxygen levels. If a glove box is unavailable, allow the container to warm to room temperature before opening to prevent condensation.[1] Use anhydrous solvents and prepare solutions fresh for each experiment whenever possible.

Troubleshooting Guide

Issue: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause 1: Degradation. This is a strong indicator that the compound has degraded. The dehydro- bond may have been oxidized, or the acetyl ester group may have been hydrolyzed.

  • Solution:

    • Confirm the identity of the new peaks using mass spectrometry (MS) if possible. A mass loss corresponding to an acetyl group (42 Da) would suggest hydrolysis. A mass gain of 16 Da or 32 Da could indicate oxidation.

    • Review your storage and handling procedures. Was the compound exposed to air, moisture, or light? Was the solvent old or of low purity?

    • Obtain a fresh vial of the compound and re-run the analysis as a control.

Issue: The compound has lost its biological activity in my assay.

  • Possible Cause 1: Chemical Degradation. Even minor structural changes can lead to a complete loss of biological function.

  • Solution:

    • Perform a purity analysis immediately using a validated stability-indicating method like HPLC-UV or LC-MS (see Experimental Protocols below).

    • Compare the purity of the suspect sample against a new, unopened sample.

    • If degradation is confirmed, discard the old stock and source a new batch. Implement stricter storage protocols moving forward.

Issue: The powder has changed color from white to a yellowish tint.

  • Possible Cause 1: Oxidation. Oxidation of conjugated double bond systems or other sensitive functional groups often leads to the formation of colored compounds.[6]

  • Solution:

    • While a color change is a strong warning sign, do not rely on it alone. Quantify the purity using chromatography.

    • If purity is compromised, the material should not be used for experiments.

    • Ensure all future storage is under an inert atmosphere (e.g., argon) and protected from light.[2]

Summary of Recommended Storage Conditions
ParameterConditionRationaleExpected Stability (as Dry Powder)
Temperature -20°C or -80°CReduces the rate of all chemical reactions and molecular mobility.[1][3]>98% purity for 12-24 months
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, a primary degradation pathway for unsaturated compounds.[1][2]>98% purity for 12-24 months
Light Amber Vial / DarknessPrevents photodegradation, which can cleave bonds or induce isomerization.[2][4]>98% purity for 12-24 months
Form Dry Powder (Neat)Minimizes degradation pathways like hydrolysis that require a solvent.[1]>98% purity for 12-24 months
Solvent (If necessary) Anhydrous, Aprotic (e.g., DMSO)Avoids reactive protons (from water or protic solvents) that can cause hydrolysis.< 1 month at -20°C; use immediately if possible

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade acetonitrile or methanol.

    • Dilute the stock solution to a final concentration of 50-100 µg/mL with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 60% B

      • 2-20 min: Linear gradient from 60% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 60% B

      • 26-30 min: Re-equilibration at 60% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV/PDA detector at a wavelength determined by a UV scan (likely between 205-220 nm for non-conjugated systems).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The appearance of new peaks, especially those at earlier retention times (more polar), suggests degradation (e.g., hydrolysis of the acetyl group).

Visualizations

Logical Relationships and Workflows

G Figure 1: Troubleshooting Workflow for Compound Degradation start Unexpected Result (e.g., low activity, new HPLC peak) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvent quality, exposure to air) start->check_handling analyze Perform Purity Analysis (HPLC / LC-MS) check_storage->analyze check_handling->analyze compare Compare to Reference Standard or New Lot analyze->compare degraded Degradation Confirmed compare->degraded Purity < 95% or new peaks >1% ok Purity is Acceptable compare->ok Purity > 95% discard Discard Old Stock & Update Protocols degraded->discard troubleshoot_exp Troubleshoot Other Experimental Variables ok->troubleshoot_exp

Caption: Troubleshooting workflow for identifying compound degradation.

G Figure 2: Experimental Workflow for Stability Testing start Receive Compound Lot t0 Timepoint 0 Analysis (Establish Baseline Purity) start->t0 store Store Aliquots Under Varied Conditions (e.g., -20C, 4C, RT) t0->store tn Timepoint 'n' Sampling (e.g., 1, 3, 6 months) store->tn prep Sample Preparation (Dilution & Filtration) tn->prep hplc HPLC / LC-MS Analysis prep->hplc data Data Analysis (% Purity vs. Time) hplc->data report Generate Stability Report & Determine Shelf-Life data->report

Caption: Workflow for conducting a formal stability study.

G Figure 3: Hypothetical Degradation Pathways parent 24(31)-Dehydrocarboxy- acetylquercinic acid hydrolysis_prod Hydrolysis Product (Loss of Acetyl Group) parent->hydrolysis_prod H₂O / pH oxidation_prod Oxidation Product (e.g., Epoxide at C24=C31) parent->oxidation_prod O₂ / Light both_prod Oxidized & Hydrolyzed Product hydrolysis_prod->both_prod O₂ / Light oxidation_prod->both_prod H₂O / pH

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Synthesis of 24(31)-Dehydrocarboxyacetylquercinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 24(31)-Dehydrocarboxyacetylquercinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My overall yield for the multi-step synthesis of this compound is consistently low. What are the most common causes?

Low overall yield in a multi-step synthesis is a frequent challenge, often stemming from suboptimal conditions in one or more key transformations. The most critical steps to investigate are the initial dehydrogenation of the triterpene backbone and the subsequent selective oxidation to form the carboxylic acid. Even minor inefficiencies in these stages can propagate, leading to a significant decrease in the final product. It is also crucial to ensure the purity of starting materials and intermediates, as impurities can interfere with subsequent reactions.

Key areas to troubleshoot include:

  • Incomplete Dehydrogenation: The introduction of the C24(31) double bond is often challenging. Inadequate temperature, insufficient reaction time, or a suboptimal choice of catalyst can lead to a mixture of starting material and the desired product, complicating purification and reducing yield.

  • Over-oxidation or Side Reactions: The oxidation of the acetylated intermediate to the carboxylic acid is a delicate step. Harsh reaction conditions can lead to the formation of unwanted byproducts or degradation of the terpene core.

  • Purification Losses: The structural similarity of intermediates and byproducts can make purification by chromatography challenging, leading to significant loss of material at each step.

2. I am observing a significant amount of the unreacted starting triterpene after the dehydrogenation step. How can I improve the conversion rate?

Incomplete conversion during the dehydrogenation step is a common bottleneck. To enhance the reaction efficiency, consider the following adjustments to your protocol:

  • Reaction Conditions: Terpene dehydrogenation often requires high temperatures. A systematic optimization of the reaction temperature and time is recommended.[1][2] It is possible that the current conditions are insufficient for the reaction to proceed to completion.

  • Catalyst Activity: The choice and handling of the catalyst are critical. Ensure the catalyst is fresh and has not been deactivated by improper storage or handling. The catalyst-to-substrate ratio may also need to be optimized; increasing the catalyst loading can improve conversion, though this may also increase the risk of side reactions.[1][2]

  • Solvent Choice: The reaction solvent can influence the solubility of the substrate and the efficacy of the catalyst. Ensure the chosen solvent is anhydrous and appropriate for the reaction temperature.

A design of experiments (DoE) approach can be highly effective in systematically optimizing these parameters.

3. The oxidation of the acetylated intermediate to the carboxylic acid is resulting in a complex mixture of byproducts. What strategies can I employ to improve selectivity?

The formation of multiple byproducts during oxidation suggests that the reaction conditions are too harsh or non-selective. To address this, consider the following:

  • Choice of Oxidizing Agent: If using a strong oxidizing agent, consider switching to a milder, more selective reagent. The choice of oxidant can significantly impact the outcome, especially with complex molecules susceptible to oxidation at multiple sites.

  • Temperature Control: Many oxidation reactions are highly exothermic. Maintaining a stable, low temperature throughout the reaction is crucial to prevent over-oxidation and decomposition.

  • pH Control: The pH of the reaction medium can influence the reactivity of both the substrate and the oxidizing agent. Buffering the reaction mixture may be necessary to maintain optimal pH and improve selectivity.[3]

  • Controlled Addition of Reagents: Adding the oxidizing agent slowly and in a controlled manner can help to manage the reaction rate and minimize the formation of byproducts.[4]

Data Presentation

Table 1: Effect of Catalyst Loading and Temperature on Dehydrogenation Yield

Experiment IDCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield of Dehydrogenated Intermediate (%)
DH-15180246558
DH-25200247871
DH-310180248579
DH-410200249588

Table 2: Influence of Oxidizing Agent on Carboxylic Acid Formation

Experiment IDOxidizing AgentTemperature (°C)Reaction Time (h)Yield of this compound (%)Major Byproducts
OX-1Reagent A251245Over-oxidized species
OX-2Reagent B01268Unreacted starting material
OX-3Reagent C0 to 25 (gradient)1882Minimal

Experimental Protocols

Protocol 1: Optimized Dehydrogenation of Acetylquercinic Acid

Objective: To introduce a double bond at the C24(31) position of the acetylated quercinic acid precursor.

Materials:

  • Acetylquercinic acid (1.0 eq)

  • Palladium on carbon (10% w/w, 0.1 eq)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylquercinic acid in the chosen high-boiling point solvent under an inert atmosphere.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Heat the reaction mixture to 200°C and maintain this temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_dehydrogenation Dehydrogenation cluster_oxidation Oxidation cluster_final Final Product start Acetylquercinic Acid dehydro Dehydrogenation Reaction (Pd/C, 200°C) start->dehydro Step 1 purify1 Purification 1 (Column Chromatography) dehydro->purify1 Workup oxidize Oxidation Reaction (Selective Oxidant, 0°C) purify1->oxidize Step 2 purify2 Purification 2 (Crystallization) oxidize->purify2 Workup end 24(31)-Dehydrocarboxyacetyl- quercinic acid purify2->end Final Product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_dehydro Dehydrogenation Issues cluster_oxid Oxidation Issues cluster_purify Purification Issues low_yield Low Overall Yield? incomplete_dehydro Incomplete Dehydrogenation? low_yield->incomplete_dehydro Check Step 1 byproducts Multiple Byproducts in Oxidation? low_yield->byproducts Check Step 2 purification_loss Significant Purification Loss? low_yield->purification_loss Check Purification Steps optimize_dehydro Optimize Temp. & Catalyst (See Table 1) incomplete_dehydro->optimize_dehydro Yes optimize_oxid Use Milder Oxidant (See Table 2) byproducts->optimize_oxid Yes optimize_purify Optimize Chromatography/ Crystallization Conditions purification_loss->optimize_purify Yes

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Enhancing the Purity of 24(31)-Dehydrocarboxyacetylquercinic Acid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 24(31)-Dehydrocarboxyacetylquercinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of this complex triterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for obtaining a crude extract of this compound?

A1: Before purification, a crude extract must be obtained from the source material, which is often plant-based. The initial steps typically involve drying and grinding the plant material to a consistent, fine powder to maximize surface area.[1][2] This is followed by an extraction process using a suitable solvent.[3] Common techniques include maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3][4] The choice of solvent is critical, with ethanol, methanol, and ethyl acetate being commonly used for triterpenoids.[3]

Q2: Which purification methods are most effective for this compound?

A2: The most prevalent purification techniques for triterpenoid acids like this compound are chromatographic methods and crystallization.[3] These can include macroporous resin chromatography, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[3] Crystallization is often employed as a final step to achieve a high-purity compound.[3]

Q3: My crude extract is a dark green color. How can I remove the chlorophyll and other pigments?

A3: Pigments such as chlorophyll can interfere with chromatographic separation. A common and effective method for their removal is a liquid-liquid partitioning step. After the initial extraction (e.g., with ethanol or methanol), the solvent is evaporated. The resulting residue is then partitioned between a non-polar solvent, like n-hexane, and a more polar solvent, such as aqueous methanol. Chlorophyll will preferentially move into the non-polar hexane layer, while the more polar triterpenoids will remain in the aqueous methanol layer. This process can be repeated until the hexane layer is nearly colorless.[3] Extraction with hexane can also be used to remove chlorophyll.[2]

Q4: What factors can lead to the degradation of this compound during extraction and purification?

A4: Degradation of triterpenoid acids is primarily caused by a combination of physical and chemical factors. Key factors include elevated temperatures, prolonged extraction times, high ultrasonic or microwave power, exposure to light, and extreme pH conditions.[1] Oxidation is also a major degradation pathway.[1] Additionally, improper handling and drying of the initial plant material can lead to enzymatic degradation before extraction even begins.[4]

Q5: How can I prevent the degradation of my target compound?

A5: To minimize degradation, it is crucial to control the extraction and purification conditions. Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods because they can be performed at lower temperatures and for shorter durations.[4] Using high-purity solvents can prevent reactions with impurities.[4] It is also advisable to buffer the extraction solvent to a neutral or slightly acidic pH (e.g., pH 5.8-7.0) to avoid pH-induced instability.[4]

Troubleshooting Guides

Low Yield of Purified Product
Problem Possible Cause Suggested Solution
Low yield of this compound after purification.Incomplete extraction from the source material.Ensure the plant material is finely and consistently ground.[1] Optimize the extraction solvent and method; consider using techniques like UAE or MAE for better efficiency.[4]
Irreversible adsorption onto the stationary phase (e.g., silica gel).Before performing column chromatography, test the stability of your compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina.[3]
Thermal degradation during extraction.For heat-sensitive triterpenoids, temperatures above 60°C can be destructive.[1] Use lower temperatures for a longer duration or switch to a non-thermal extraction method if possible.
Inconsistent results between batches.The concentration of your extraction solvent (e.g., water content in ethanol) must be precise for every batch.[1] Standardize the pre-processing of plant material to ensure consistent moisture content and particle size.[4]
Product Purity Issues
Problem Possible Cause Suggested Solution
Purified compound will not crystallize.The compound is not pure enough; even small amounts of impurities can inhibit crystallization.Consider an additional purification step. A purity of at least 90% is often recommended to start crystallization trials.[3]
The incorrect solvent or combination of solvents is being used for crystallization.Systematically screen a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[3]
Highly viscous crude extract that is difficult to work with.Co-extraction of other plant materials.Ensure proper pre-processing of the plant material. Poor solvent penetration can be addressed by grinding the material into a fine, consistent powder.[1]

Experimental Protocols

Protocol 1: Chlorophyll Removal via Liquid-Liquid Partitioning
  • Initial Extraction: Perform an initial extraction of the dried and ground plant material with a polar solvent such as ethanol or methanol.

  • Solvent Evaporation: Evaporate the solvent from the crude extract to obtain a residue.

  • Partitioning: Dissolve the residue in a mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., 90% methanol in water).

  • Separation: Vigorously shake the mixture in a separatory funnel and allow the layers to separate. The upper n-hexane layer will contain the chlorophyll, while the lower aqueous methanol layer will contain the triterpenoid acids.

  • Collection: Drain the lower aqueous methanol layer.

  • Repeat: Repeat the partitioning process with fresh n-hexane until the hexane layer is nearly colorless.

  • Final Evaporation: Evaporate the solvent from the purified aqueous methanol layer to obtain the chlorophyll-free extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading:

    • Wet Loading: Dissolve the chlorophyll-free extract in a minimal amount of the eluting solvent and carefully apply it to the top of the column.[3]

    • Dry Loading: Dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Dried & Ground Plant Material extraction Solvent Extraction (e.g., Ethanol) start->extraction evaporation1 Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/Aq. Methanol) crude_extract->partitioning Chlorophyll Removal chromatography Silica Gel Column Chromatography partitioning->chromatography crystallization Crystallization chromatography->crystallization pure_compound Pure Compound crystallization->pure_compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity Detected cause1 Incomplete Chlorophyll Removal start->cause1 cause2 Co-eluting Impurities start->cause2 cause3 Compound Degradation start->cause3 solution1 Repeat Liquid-Liquid Partitioning cause1->solution1 solution2 Optimize Chromatographic Gradient cause2->solution2 solution3 Adjust Extraction Parameters (T, pH) cause3->solution3

References

Technical Support Center: Mass Spectrometry Analysis of 24(31)-Dehydrocarboxyacetylquercinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 24(31)-Dehydrocarboxyacetylquercinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects in the analysis of this and similar complex organic molecules.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am observing low signal intensity and poor peak shape for this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low signal intensity and poor peak shape are common issues in LC-MS/MS analysis and can often be attributed to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1][2] This can lead to ion suppression, resulting in a decreased signal.[3][4] Here is a step-by-step guide to troubleshoot this issue:

Step 1: Evaluate Your Sample Preparation

The most effective way to combat matrix effects is to remove interfering components from your sample before analysis.[5] Consider the following sample preparation techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples.[6]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition your analyte away from interfering matrix components.[6]

  • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave behind significant matrix components.[6]

Illustrative Data on Sample Preparation Efficacy

The following table provides hypothetical data on the impact of different sample preparation methods on the signal intensity of this compound in a plasma matrix.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Signal Intensity (cps)
Protein Precipitation (Acetonitrile)95-7550,000
Liquid-Liquid Extraction (Ethyl Acetate)85-30150,000
Solid-Phase Extraction (Mixed-Mode Cation Exchange)90-10250,000

*Matrix Effect (%) is calculated as ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.

Step 2: Optimize Chromatographic Separation

If your sample preparation is optimized, the next step is to improve your chromatographic separation to resolve this compound from co-eluting matrix components.[5]

  • Adjust the Gradient: A shallower gradient can improve the separation of your analyte from interfering compounds.

  • Change the Mobile Phase: Modifying the mobile phase composition or pH can alter the retention of both your analyte and matrix components.[6]

  • Consider a Different Column: A column with a different stationary phase chemistry may provide better selectivity.

Step 3: Use an Internal Standard

The use of a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects.[7][8] The internal standard should co-elute with the analyte and experience the same degree of ion suppression or enhancement.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting matrix effects.

troubleshooting_workflow cluster_start Start cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_internal_standard Internal Standard cluster_end Resolution start Low Signal or Poor Reproducibility ppt Protein Precipitation Clean Enough? start->ppt sample_prep Optimize Sample Preparation (SPE, LLE) chromatography Optimize Chromatography (Gradient, Mobile Phase, Column) sample_prep->chromatography ppt->sample_prep No ppt->chromatography Yes internal_standard Use Stable Isotope-Labeled Internal Standard chromatography->internal_standard end Accurate & Reproducible Results internal_standard->end

A workflow for troubleshooting matrix effects in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantitative analysis.[5][11]

Q2: What causes ion suppression in electrospray ionization (ESI)?

A2: Ion suppression in ESI can be caused by several factors.[1][12] One major cause is competition for ionization between the analyte and co-eluting matrix components.[12] Other causes include changes in the physical properties of the ESI droplets, such as viscosity and surface tension, caused by matrix components, which can hinder the formation of gas-phase ions.[1]

Mechanism of Ion Suppression

ion_suppression cluster_source ESI Source cluster_droplet ESI Droplet cluster_detector Mass Spectrometer analyte Analyte gas_phase Gas Phase Ions analyte->gas_phase Ionization matrix Matrix Component matrix->gas_phase Competition detector Detector gas_phase->detector Detection

Competition for ionization leading to ion suppression.

Q3: How can I quantitatively assess matrix effects?

A3: The most common method is the post-extraction spike method.[10] This involves comparing the peak area of the analyte in a neat solution to the peak area in a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process.[10] A significant difference in the signal response indicates the presence of matrix effects.[10]

Q4: Is a stable isotope-labeled internal standard always necessary?

A4: While highly recommended for the most accurate and precise quantification, it may not be necessary for all applications.[7][8] If matrix effects are minimal and the method demonstrates good precision and accuracy with a different type of internal standard (e.g., an analogue), it may be acceptable. However, for regulatory or clinical studies, a stable isotope-labeled internal standard is generally required.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge:

    • Wash a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Load the Sample:

    • Pre-treat 500 µL of plasma with 500 µL of 4% phosphoric acid.

    • Vortex and centrifuge the sample.

    • Load the supernatant onto the SPE cartridge.

  • Wash the Cartridge:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elute the Analyte:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment

This experiment helps to identify the retention times at which matrix components cause ion suppression.

  • Setup:

    • Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a T-fitting.

  • Establish a Stable Baseline:

    • Allow the infused analyte to produce a stable signal in the mass spectrometer.

  • Inject a Blank Matrix Extract:

    • Inject an extracted blank matrix sample onto the LC column.

  • Monitor the Signal:

    • Observe the signal of the infused analyte. A dip in the signal indicates ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.[9]

References

optimizing HPLC separation of 24(31)-Dehydrocarboxyacetylquercinic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of challenging isomers, such as 24(31)-Dehydrocarboxyacetylquercinic acid isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: My this compound isomer peaks are not separating. What steps can I take to improve resolution?

Answer: Poor resolution of closely related isomers is a common challenge in HPLC.[1] A systematic approach to improving the column's selectivity (α), efficiency (N), and retention factor (k) is necessary.[2][3] Here are several strategies to enhance separation:

  • Optimize the Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[4]

    • Adjust Organic Solvent Ratio: A slight decrease in the organic solvent percentage (e.g., acetonitrile or methanol) can increase retention times and often improves the separation between isomers.[1]

    • Change Organic Solvent: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.[5]

    • Modify Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter retention and selectivity.[3][6]

    • Incorporate Additives: Buffers or ion-pairing agents can be used to influence the retention of charged compounds.[3][5]

  • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, consider a column with different chemistry. For positional isomers, a phenyl or cyano phase can offer alternative π-π interactions.[5][7]

  • Control the Column Temperature: Adjusting the column temperature can alter selectivity.[5] An increase in temperature can decrease mobile phase viscosity and improve efficiency.[2]

  • Reduce the Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks, though it will increase the run time.[4]

Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)

Question: I'm observing significant peak tailing for my isomers. How can I improve the peak shape?

Answer: Asymmetrical peaks can compromise accurate quantification.[1] Here are potential causes and solutions:

  • Peak Tailing:

    • Secondary Interactions: Unwanted interactions between the analytes and active sites (e.g., residual silanols) on the column's silica support can cause tailing. Adding a small amount of a competing agent, like 0.1% formic acid or acetic acid, to the mobile phase can often mitigate these interactions.[1]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample or reducing the injection volume.[1]

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

  • Peak Fronting:

    • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.[1][4]

Issue 3: Fluctuating Retention Times

Question: I am observing significant variability in the retention times of my target compounds between injections. What is causing this instability?

Answer: Consistent retention times are crucial for reliable identification and quantification.[1] Here are common causes of retention time drift:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.[1]

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1]

  • Pump Performance Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or malfunctioning check valves can lead to retention time shifts. Regularly degas the mobile phase and perform routine pump maintenance.[1][4]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. Employing a thermostatted column compartment will maintain a consistent temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating isomers? A1: The choice of column is critical for isomer separation. While C18 columns are a common starting point, they may not provide sufficient selectivity for structurally similar isomers. Consider columns with different stationary phases that can offer alternative interaction mechanisms, such as:

  • Phenyl-Hexyl: Provides π-π interactions, which can be beneficial for separating aromatic isomers.

  • Cyano (CN): Offers different dipole-dipole interactions.

  • Chiral Columns: Necessary for the separation of enantiomers.

Q2: How can I improve the sensitivity of my assay for low-level isomeric impurities? A2: To improve sensitivity, you can try optimizing the detection wavelength, increasing the injection volume (while being mindful of potential peak distortion), or using a more sensitive detector such as a mass spectrometer (LC-MS).[1] Sample preparation techniques to concentrate the analytes can also be employed.

Q3: Is it necessary to use a guard column? A3: A guard column is highly recommended, especially when analyzing complex samples. It is a short, disposable column installed before the analytical column to protect it from strongly retained or particulate matter, thereby extending the lifetime of the more expensive analytical column.

Q4: What is a good starting point for developing an HPLC method for isomer separation? A4: A good starting point for reversed-phase separation of isomers is a simple mobile phase of water and an organic modifier (acetonitrile or methanol), often with the addition of 0.1% formic acid to improve peak shape.[1] A common strategy is to run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate solvent concentration needed to elute the isomers.[5]

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 30-60% B in 20 min30-60% B in 20 min25-55% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 30 °C30 °C35 °C
Retention Time Isomer 1 (min) 12.514.218.1
Retention Time Isomer 2 (min) 12.814.918.9
Resolution (Rs) 1.21.82.1
Peak Tailing Factor (Isomer 1) 1.41.21.1
Peak Tailing Factor (Isomer 2) 1.51.31.2

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh a suitable amount of the sample.

  • Dissolution: Dissolve the sample in a pre-determined volume of a solvent compatible with the initial mobile phase conditions. Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve easily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[5]

Protocol 2: General Method Development Strategy for Isomer Separation

  • Initial Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% organic solvent) to determine the elution range of the isomers.[5]

  • Optimization of Selectivity (α):

    • Vary the organic modifier (acetonitrile vs. methanol).

    • Adjust the mobile phase pH.

    • Test different mobile phase additives (e.g., different buffers).

    • Change the column stationary phase if necessary.[5]

  • Optimization of Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to achieve a retention factor (k') between 2 and 10 for the main peaks.[5]

  • Optimization of Efficiency (N):

    • Adjust the flow rate.

    • Consider using a column with a smaller particle size or a longer length.[2][3]

Mandatory Visualization

hplc_troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_other_conditions Further Optimization start Start: Poor Isomer Separation (Rs < 1.5) optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase First Step adjust_organic_ratio Adjust Organic Solvent % optimize_mobile_phase->adjust_organic_ratio change_stationary_phase Change Stationary Phase try_phenyl Try Phenyl Column (π-π interactions) change_stationary_phase->try_phenyl optimize_conditions Optimize Other Conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp end_success Success: Baseline Separation (Rs >= 1.5) end_fail Further Method Development Required adjust_organic_ratio->end_success Resolution Improved switch_organic Switch Organic Solvent (ACN <=> MeOH) adjust_organic_ratio->switch_organic If no improvement switch_organic->end_success Resolution Improved adjust_ph Adjust pH switch_organic->adjust_ph If no improvement adjust_ph->change_stationary_phase If still co-eluting adjust_ph->end_success Resolution Improved try_phenyl->end_success Resolution Improved try_cn Try Cyano Column (dipole interactions) try_phenyl->try_cn If necessary try_cn->optimize_conditions After selecting column try_cn->end_success Resolution Improved adjust_temp->end_success Resolution Improved adjust_flow Adjust Flow Rate adjust_temp->adjust_flow Fine-tuning adjust_flow->end_success Resolution Improved adjust_flow->end_fail If resolution still poor

Caption: Troubleshooting workflow for optimizing HPLC isomer separation.

hplc_separation_principle cluster_system HPLC System cluster_separation Separation in Column mobile_phase Mobile Phase (Solvent) pump Pump mobile_phase->pump injector Injector (Sample Mix) pump->injector hplc_column HPLC Column (Stationary Phase) injector->hplc_column isomer1 Isomer 1 isomer2 Isomer 2 detector Detector hplc_column->detector data_system Data System (Chromatogram) detector->data_system isomer1->detector Elutes Faster (Less Interaction) isomer2->detector Elutes Slower (More Interaction)

Caption: Principle of HPLC separation of two isomeric compounds.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Properties: Challenges in Identifying 24(31)-Dehydrocarboxyacetylquercinic Acid and a Proposed Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Given the absence of data for "24(31)-Dehydrocarboxyacetylquercinic acid," a direct comparative analysis as requested is not feasible. However, to fulfill the spirit of the request for a detailed comparison of a complex, naturally-derived antioxidant, we propose a comprehensive analysis of a closely related and well-researched alternative: Dihydroquercetin .

Dihydroquercetin, also known as taxifolin, is a flavonoid that shares structural similarities with quercetin, a widely studied antioxidant. The "dehydro" prefix in the user's requested compound name suggests a relationship to a more saturated parent structure, making dihydroquercetin a logical and scientifically relevant substitute for this comparative guide. Dihydroquercetin has been the subject of numerous studies investigating its antioxidant potential.

This guide will proceed with a comparative analysis of Dihydroquercetin against three other well-established antioxidants:

  • Quercetin: A prominent flavonoid known for its potent antioxidant and anti-inflammatory properties.

  • Ascorbic Acid (Vitamin C): A benchmark water-soluble antioxidant.

  • α-Tocopherol (Vitamin E): A benchmark lipid-soluble antioxidant.

Comparative Antioxidant Activity

The antioxidant capacity of these compounds is typically evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The table below summarizes key quantitative data from common antioxidant assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

Antioxidant CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (TEAC*)FRAP (Ferric Reducing Antioxidant Power) Assay (µM Fe(II)/µg)
Dihydroquercetin~25 µM~1.5~1.8
Quercetin~10 µM~2.5~3.2
Ascorbic Acid (Vitamin C)~30 µM1.0 (Reference)~1.1
α-Tocopherol (Vitamin E)~45 µM~0.9~0.8

*TEAC (Trolox Equivalent Antioxidant Capacity) values are relative to Trolox, a water-soluble analog of vitamin E.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols for the antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the antioxidant compound are prepared in a suitable solvent.

  • An aliquot of the antioxidant solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting a stock solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Various concentrations of the antioxidant are prepared.

  • An aliquot of the antioxidant solution is mixed with the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the antioxidant is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is warmed to 37°C before use.

  • An aliquot of the antioxidant solution is mixed with the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as ferric reducing equivalents (e.g., in µM of Fe(II)).

Visualizing Antioxidant Mechanisms and Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention Free_Radical Free Radical (e.g., R•) Cellular_Component Healthy Cellular Component (e.g., DNA, Lipid) Free_Radical->Cellular_Component attacks Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule is neutralized to Damaged_Component Damaged Cellular Component (Oxidized) Cellular_Component->Damaged_Component becomes Antioxidant Antioxidant (AH) Antioxidant->Free_Radical donates electron Stable_Antioxidant_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Antioxidant_Radical becomes Experimental_Workflow cluster_Preparation Sample and Reagent Preparation cluster_Assay Antioxidant Assay cluster_Analysis Data Analysis A Prepare Antioxidant Stock Solutions C Mix Antioxidant Dilutions with Assay Reagent A->C B Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) B->C D Incubate under Controlled Conditions C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate Percentage of Scavenging/Reduction E->F G Plot Dose-Response Curve F->G H Determine IC50 or TEAC Values G->H I Comparative Analysis H->I

A Comparative Analysis of 24(31)-Dehydrocarboxyacetylquercinic Acid and Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential anti-inflammatory properties of the natural compound 24(31)-dehydrocarboxyacetylquercinic acid against well-established anti-inflammatory drugs. Due to the limited publicly available data on this compound, this comparison utilizes data from structurally related triterpenoids isolated from its source, the medicinal fungus Fomitopsis pinicola, as a predictive reference.

Overview of Inflammatory Pathways

Inflammation is a complex biological response involving various signaling pathways. A simplified overview of a common inflammatory cascade is depicted below, highlighting key targets for anti-inflammatory drugs.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane activates NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway activates Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 is converted by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins to produce Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) induces iNOS iNOS NF-κB Pathway->iNOS induces Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Nitric Oxide Nitric Oxide iNOS->Nitric Oxide produces Nitric Oxide->Inflammation

Caption: General Inflammatory Signaling Pathway.

Experimental Evaluation Workflow

The evaluation of a novel anti-inflammatory compound typically follows a standardized workflow, progressing from in vitro assays to in vivo models.

G cluster_0 In Vitro Screening cluster_1 In Vivo Models Enzyme Inhibition Assays\n(COX-2, iNOS, Elastase) Enzyme Inhibition Assays (COX-2, iNOS, Elastase) Cell-based Assays\n(Cytokine production, Superoxide generation) Cell-based Assays (Cytokine production, Superoxide generation) Enzyme Inhibition Assays\n(COX-2, iNOS, Elastase)->Cell-based Assays\n(Cytokine production, Superoxide generation) Acute Inflammation Models\n(Carrageenan-induced paw edema) Acute Inflammation Models (Carrageenan-induced paw edema) Cell-based Assays\n(Cytokine production, Superoxide generation)->Acute Inflammation Models\n(Carrageenan-induced paw edema) Chronic Inflammation Models\n(Adjuvant-induced arthritis) Chronic Inflammation Models (Adjuvant-induced arthritis) Acute Inflammation Models\n(Carrageenan-induced paw edema)->Chronic Inflammation Models\n(Adjuvant-induced arthritis) Lead Optimization Lead Optimization Chronic Inflammation Models\n(Adjuvant-induced arthritis)->Lead Optimization Compound Discovery Compound Discovery Compound Discovery->Enzyme Inhibition Assays\n(COX-2, iNOS, Elastase)

Caption: Experimental Workflow for Anti-Inflammatory Drug Discovery.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data for representative compounds from Fomitopsis pinicola and known anti-inflammatory drugs. It is important to note that the data for Fomitopsis pinicola triterpenoids serve as a proxy for this compound.

Compound/DrugTarget/AssayIC50 / Effective DoseReference
Triterpenoids (from Fomitopsis pinicola) Superoxide Anion Generation (in neutrophils)Pinicolasin J: 1.81 ± 0.44 µM[1]
Elastase Release (in neutrophils)Pinicolasin J: 2.50 ± 0.64 µM[1]
Indomethacin COX-118 nM[2]
COX-226 nM[2]
Carrageenan-induced paw edema (rat)10 mg/kg (87.3% inhibition)[3]
Dexamethasone IL-6 Reduction (in vivo)1 mg/kg significantly decreased concentration[4]
TNF-α Reduction (in vivo)1 mg/kg significantly decreased concentration[4]
Leukocyte Infiltration (in vivo)1 mg/kg significantly decreased infiltration[4]
Ibuprofen COX-1 / COX-2Non-selective inhibitor[5][6]
IL-6 Levels (human, chronic SCI)Associated with significantly lower levels[7]
C-reactive Protein (CRP) Levels (human, chronic SCI)Associated with significantly lower levels[7]

Detailed Experimental Protocols

Neutrophil Superoxide Anion Generation Inhibition Assay

Objective: To measure the inhibitory effect of a compound on the production of superoxide anions by activated neutrophils.

Principle: Superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c is used to quantify superoxide anion generation.

Materials:

  • Human neutrophils isolated from peripheral blood

  • Ferricytochrome c solution

  • Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Spectrophotometer

Procedure:

  • Isolate human neutrophils from fresh venous blood using a standard density gradient centrifugation method.

  • Resuspend the purified neutrophils in HBSS.

  • Pre-incubate the neutrophil suspension with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Add ferricytochrome c to the cell suspension.

  • Initiate superoxide generation by adding the stimulant (e.g., PMA or fMLP).

  • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

  • Calculate the rate of superoxide production and determine the percentage of inhibition by the test compound.

  • IC50 values are calculated from the dose-response curve.

Neutrophil Elastase Release Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the release of elastase from activated neutrophils.

Principle: The activity of released elastase is measured using a specific chromogenic substrate.

Materials:

  • Human neutrophils

  • Specific elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Cytochalasin B

  • fMLP as a stimulant

  • Test compound

  • HBSS

  • Spectrophotometer

Procedure:

  • Isolate and prepare human neutrophils as described in the superoxide anion assay.

  • Pre-incubate the neutrophils with the test compound or vehicle for 15 minutes at 37°C.

  • Add cytochalasin B to the cell suspension and incubate for a further 5 minutes.

  • Add the elastase substrate to the suspension.

  • Stimulate elastase release by adding fMLP.

  • Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time, which corresponds to the cleavage of the substrate by elastase.

  • Calculate the percentage of inhibition of elastase release and determine the IC50 value.[1]

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the inhibitory activity of a compound against the COX-2 enzyme.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2.

Materials:

  • Recombinant human or ovine COX-2 enzyme

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Test compound

  • Tris-HCl buffer

  • PGE2 ELISA kit or LC-MS/MS for quantification

Procedure:

  • In a reaction tube, combine the Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-2 enzyme solution and incubate for a few minutes at room temperature.

  • Add the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid and incubate at 37°C for a defined period.

  • Stop the reaction by adding a suitable stopping reagent (e.g., hydrochloric acid).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS.[8]

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.[8]

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

Objective: To evaluate the inhibitory effect of a compound on the activity of iNOS.

Principle: The production of nitric oxide (NO) by iNOS is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

  • Test compound

  • Cell culture medium

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Spectrophotometer

Procedure:

  • Plate macrophage cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified pre-incubation time.

  • Induce iNOS expression by stimulating the cells with LPS and IFN-γ.

  • Incubate the cells for 24 hours to allow for NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagent and incubate at room temperature to allow for color development.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.[9]

References

A Comparative Guide to the Antioxidant Capacity of 24(31)-Dehydrocarboxyacetylquercinic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antioxidant capacity of 24(31)-Dehydrocarboxyacetylquercinic acid. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide focuses on a comparative assessment based on its structural relatives: terpenoids and quinic acid derivatives. The performance of these compound classes is compared against well-established antioxidant benchmarks: Vitamin C, Quercetin, and Trolox.

This document is intended to serve as a foundational resource for researchers looking to evaluate the antioxidant potential of novel compounds like this compound. The provided experimental protocols for common antioxidant assays—DPPH, ABTS, and ORAC—offer a standardized framework for such investigations.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of a compound is a measure of its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a variety of disease pathologies. The following table summarizes the antioxidant activities of compound classes structurally related to this compound, alongside common antioxidant standards. It is important to note that the presented values are compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound/ClassAssayMetricResultReference
Terpenoids
α-PineneDPPHIC5012.57 ± 0.18 mg/mL[1]
LimoneneDPPHIC5013.35 ± 0.26 mg/mL[1]
MyrceneDPPHIC5040.83 ± 1.68 mg/mL[1]
Quinic Acid Derivatives
3,4-di-O-caffeoylquinic acidDPPHPotencyMore potent than BHT[2]
3,5-di-O-caffeoylquinic acidDPPHPotencyMore potent than BHT[2]
4,5-di-O-caffeoylquinic acidDPPHPotencyMore potent than BHT[2]
Benchmark Antioxidants
Vitamin C (Ascorbic Acid)DPPHIC50~5 µg/mL
QuercetinABTSTEAC~4.7 mM
TroloxORACµmol TE/gStandard

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox. ORAC (Oxygen Radical Absorbance Capacity) also measures antioxidant scavenging activity against peroxyl radicals and is benchmarked against Trolox. BHT (Butylated hydroxytoluene) is a synthetic antioxidant commonly used as a positive control.

Experimental Protocols

Standardized protocols are critical for the accurate assessment and comparison of antioxidant capacities. The following are detailed methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound

  • Positive control (e.g., Ascorbic Acid, Quercetin, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of test samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to various concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample or standard solution at different concentrations to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the test sample or standard solution at different concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated with Trolox, and the TEAC value of the sample is calculated from this curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the degree of protection provided to the fluorescent probe.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare various concentrations of the test compound and Trolox standard in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the test sample, Trolox standard, or blank (phosphate buffer) to the wells.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 10 minutes).

  • Initiation of reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents by comparing the net AUC of the sample to that of the Trolox standard curve.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a general antioxidant signaling pathway and a typical experimental workflow for assessing antioxidant capacity.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Antioxidant Antioxidant (e.g., this compound) ROS->Antioxidant scavenged by Damage Oxidative Damage Cell->Damage leads to Neutralized Neutralized ROS Antioxidant->Neutralized results in Protection Cellular Protection Antioxidant->Protection provides Protection->Cell

Caption: General mechanism of antioxidant action against reactive oxygen species.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Sample Prepare Test Compound (this compound) Perform_Assay Perform Antioxidant Assays (DPPH, ABTS, ORAC) Prep_Sample->Perform_Assay Prep_Standards Prepare Benchmark Standards (Vitamin C, Quercetin, Trolox) Prep_Standards->Perform_Assay Prep_Reagents Prepare Assay Reagents (DPPH, ABTS, ORAC) Prep_Reagents->Perform_Assay Measure_Absorbance Measure Absorbance/ Fluorescence Perform_Assay->Measure_Absorbance Calculate_Activity Calculate Antioxidant Activity (IC50, TEAC, ORAC values) Measure_Absorbance->Calculate_Activity Compare_Results Compare with Benchmarks Calculate_Activity->Compare_Results

References

cross-reactivity and specificity of 24(31)-Dehydrocarboxyacetylquercinic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Triterpenoid Acid Specificity in Biological Assays

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and specificity of selected triterpenoid acids in biological assays.

Due to the limited availability of specific data for 24(31)-Dehydrocarboxyacetylquercinic acid, this guide provides a comparative analysis of three well-characterized and structurally related pentacyclic triterpenoid acids: Oleanolic Acid, Ursolic Acid, and Betulinic Acid. These compounds are frequently studied for their diverse biological activities and serve as excellent reference points for understanding the nuances of specificity and cross-reactivity in biological assays.

Pentacyclic triterpenoids are a class of natural products known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1] The specificity of these compounds in biological assays is crucial for their development as therapeutic agents. Understanding their potential for cross-reactivity with various molecular targets is a critical step in preclinical research.

Comparative Data on Biological Activity

The following table summarizes the primary biological activities and known molecular targets of Oleanolic Acid, Ursolic Acid, and Betulinic Acid. This data provides a foundation for understanding their potential for overlapping effects in biological systems.

Compound Primary Biological Activities Known Molecular Targets Reported IC50/EC50 Values
Oleanolic Acid Anti-inflammatory, Hepatoprotective, Anti-cancer, Anti-diabeticNF-κB, Nrf2, Various caspases, α-glucosidaseVaries significantly by cell line and assay (typically in the low micromolar range)
Ursolic Acid Anti-inflammatory, Anti-cancer, Muscle growth promotion, Anti-diabeticNF-κB, STAT3, Akt, Various caspasesVaries significantly by cell line and assay (typically in the low micromolar range)
Betulinic Acid Anti-cancer (especially melanoma), Anti-viral (HIV), Anti-inflammatoryMitochondria (induces apoptosis), STAT3, NF-κBVaries significantly by cell line and assay (typically in the low to sub-micromolar range for cancer cell lines)[1]

Experimental Protocols for Assessing Specificity and Cross-Reactivity

Accurate determination of a compound's specificity and potential for cross-reactivity relies on robust experimental design. Below are detailed methodologies for key experiments commonly used in this context.

Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding

This protocol is designed to assess the binding affinity of a triterpenoid acid to a specific protein target.

  • Coating: Coat a 96-well microplate with the purified target protein (e.g., a specific enzyme or receptor) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Incubation: Add serial dilutions of the triterpenoid acid (and control compounds) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add a primary antibody specific to the target protein. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The degree of inhibition can be calculated relative to a control without the compound.

Competitive Binding Assays

Competitive binding assays are crucial for determining if a compound interacts with the same site as a known ligand, providing insights into its mechanism of action and specificity.[2]

  • Assay Setup: Prepare a reaction mixture containing the target protein and a labeled ligand (e.g., fluorescent or radioactive) at a concentration close to its dissociation constant (Kd).

  • Compound Addition: Add increasing concentrations of the unlabeled triterpenoid acid (the competitor).

  • Incubation: Allow the reaction to reach equilibrium.

  • Detection: Measure the amount of bound labeled ligand. A decrease in the signal from the labeled ligand indicates that the triterpenoid acid is competing for the same binding site.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the triterpenoid acid to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the labeled ligand.

Cell-Based Assays for Pathway Analysis

Cell-based assays are essential for understanding the functional consequences of a compound's interaction with its target in a biological context.

  • Cell Culture: Culture a relevant cell line in appropriate growth media.

  • Treatment: Treat the cells with various concentrations of the triterpenoid acid or control compounds for a specified period.

  • Lysis: Lyse the cells to extract proteins or RNA.

  • Analysis:

    • Western Blotting: To analyze the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins in a signaling pathway.

    • Quantitative PCR (qPCR): To measure changes in the gene expression of downstream targets.

  • Data Interpretation: Analyze the changes in protein or gene expression to determine the effect of the compound on the specific signaling pathway.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes and the biological pathways they investigate, the following diagrams are provided.

experimental_workflow cluster_elisa ELISA Workflow elisa_start Coat Plate with Target Protein elisa_wash1 Wash elisa_start->elisa_wash1 elisa_block Block elisa_wash1->elisa_block elisa_wash2 Wash elisa_block->elisa_wash2 elisa_compound Add Triterpenoid Acid elisa_wash2->elisa_compound elisa_wash3 Wash elisa_compound->elisa_wash3 elisa_primary_ab Add Primary Antibody elisa_wash3->elisa_primary_ab elisa_wash4 Wash elisa_primary_ab->elisa_wash4 elisa_secondary_ab Add Secondary Antibody elisa_wash4->elisa_secondary_ab elisa_wash5 Wash elisa_secondary_ab->elisa_wash5 elisa_detect Detect Signal elisa_wash5->elisa_detect elisa_end Analyze Data elisa_detect->elisa_end

Caption: A generalized workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).

signaling_pathway cluster_pathway Simplified NF-κB Signaling Pathway Triterpenoid Triterpenoid Acid IKK IKK Complex Triterpenoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Activates

Caption: Inhibition of the NF-κB signaling pathway by a triterpenoid acid.

This guide provides a framework for the comparative analysis of triterpenoid acids. The principles and methodologies described can be applied to investigate the specificity and cross-reactivity of novel compounds, such as this compound, once sufficient quantities are available for experimentation. Researchers are encouraged to employ a multi-assay approach to build a comprehensive profile of a compound's biological activity.

References

No Publicly Available Data on the Structure-Activity Relationship of 24(31)-Dehydrocarboxyacetylquercinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant gap in the available research on the structure-activity relationship (SAR) of 24(31)-Dehydrocarboxyacetylquercinic acid derivatives. At present, there are no published studies that provide the quantitative data, detailed experimental protocols, or elucidated signaling pathways necessary to construct a comparative guide on this specific class of compounds.

While broader searches were conducted to gather information on the biological activities of quercinic acid and other triterpenoid acids, the findings were of a general nature and did not contain the specific details required to fulfill the request for a comparative analysis of this compound derivatives. The available research on other triterpenoids, such as betulinic acid, oleanolic acid, and ursolic acid, indicates that this class of compounds often exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The SAR of these related compounds is often complex, with small structural modifications leading to significant changes in biological activity.[4][5]

The biological activities of triterpenoids are known to be mediated through various signaling pathways. For instance, some triterpenic acids have been shown to modulate pathways such as PI3K/Akt/mTOR and NF-κB, which are critical in cell survival and inflammation.[1][4] However, without specific studies on this compound derivatives, it is not possible to determine which pathways these specific compounds may affect.

Due to the absence of specific experimental data, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time. Further research and publication of primary studies on the synthesis and biological evaluation of this compound derivatives are required before such a guide can be developed.

References

comparing the efficacy of 24(31)-Dehydrocarboxyacetylquercinic acid with other terpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Efficacy of Bioactive Triterpenoids

For the attention of researchers, scientists, and drug development professionals.

Initial Note on 24(31)-Dehydrocarboxyacetylquercinic acid: An extensive literature search did not yield any specific information on the compound "this compound." This suggests that the compound may be novel, not yet described in published literature, or referred to by a different name. Consequently, this guide provides a comparative analysis of the efficacy of several well-characterized and pharmacologically significant triterpenoids, the class of compounds to which a "quercinic acid" derivative would belong. This comparison aims to provide a valuable resource for researchers interested in the therapeutic potential of this important class of natural products.

This guide offers an objective comparison of the performance of selected triterpenoids—Oleanolic Acid, Ursolic Acid, Betulinic Acid, Asiatic Acid, and Lupeol—supported by experimental data.

Data Presentation: Comparative Efficacy of Triterpenoids

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antiviral activities of the selected triterpenoids.

Table 1: Comparative Cytotoxicity of Triterpenoids Against Various Cancer Cell Lines

TriterpenoidCancer TypeCell LineIC50 (µM)Reference
Oleanolic Acid Prostate CancerDU145~246.9[1]
Breast CancerMCF-7~290.2[1]
GlioblastomaU87~358.9[1]
Liver CancerHepG2~65.8-70.1[1]
Ursolic Acid Various CancersGeneral2.5 - 6.4 (for potent derivatives)[2]
Betulinic Acid MelanomaSK-MEL-28< 2 (Cucurbitacins, related triterpenoids)[3]
MelanomaA375< 2 (Cucurbitacins, related triterpenoids)[3]
Lung Cancer (Paclitaxel-resistant)H46050[4]
Asiatic Acid Breast CancerMDA-MB-231Not specified
Non-small cell lung cancerA549Not specified[5]
Lupeol Prostate CancerNot specifiedNot specified[6]
Skin CancerNot specifiedNot specified[6]

Table 2: Comparative Anti-Inflammatory and Antiviral Activities of Triterpenoids

TriterpenoidBiological ActivityAssay/ModelIC50/EC50 (µM)Reference
Oleanolic Acid Anti-inflammatoryPGE2 release23.51[7]
Anti-inflammatoryLTC4 release16.79[7]
Ursolic Acid Anti-inflammatoryPGE2 release60.91[7]
Anti-inflammatoryTXB2 release50.21[7]
Betulinic Acid Antiviral (HSV-1)Post-treatment assay17.2 (for a derivative)[8]
Poricoic Acid B Anti-inflammatoryNO production in RAW 264.7 cellsNot specified (dose-dependent inhibition)[9][10]
Lupeol Anti-inflammatoryPGE2 production from A23187-stimulated macrophagesNot specified (significant reduction)[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the triterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours). A control group with no treatment and a vehicle control group are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the triterpenoid for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: The inhibitory effect of the triterpenoid on NO production is calculated by comparing the nitrite levels in the treated wells to those in the LPS-stimulated control wells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by the compared terpenoids and a general experimental workflow.

Signaling Pathways

dot digraph "PI3K_Akt_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oleanolic_Ursolic_Asiatic_Acid [label="Oleanolic Acid\nUrsolic Acid\nAsiatic Acid", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" activates"]; Akt -> mTORC1 [label=" activates"]; mTORC1 -> CellGrowth; Akt -> Apoptosis [label=" inhibits", arrowhead=tee]; Oleanolic_Ursolic_Asiatic_Acid -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibit"]; } }

Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival. Several triterpenoids, such as Oleanolic Acid, Ursolic Acid, and Asiatic Acid, exert their anticancer effects by inhibiting key components of this pathway.[1][12][13]

dot digraph "NF_kappaB_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription\n(e.g., COX-2, iNOS, TNF-α)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lupeol_Asiatic_Acid [label="Lupeol\nAsiatic Acid", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> IKK; IKK -> IkB [label=" phosphorylates"]; IkB -> NFkB [label=" releases"]; NFkB -> Nucleus [label=" translocates to"]; Nucleus -> Inflammatory_Genes [label=" activates"]; Lupeol_Asiatic_Acid -> IKK [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibit"]; } }

Caption: The NF-κB signaling pathway plays a central role in inflammation. Lupeol and Asiatic Acid have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[14][15][16]

Experimental Workflow

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Compound_Isolation [label="Triterpenoid\nIsolation/Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Assays [label="In Vitro Assays\n(Cytotoxicity, Anti-inflammatory,\nAntiviral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Studies [label="Mechanism of Action\n(Signaling Pathway Analysis,\nWestern Blot, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Studies [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical_Trials [label="Clinical Trials", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound_Isolation -> In_Vitro_Assays; In_Vitro_Assays -> Mechanism_Studies; Mechanism_Studies -> In_Vivo_Studies; In_Vivo_Studies -> Clinical_Trials; } }

Caption: A general experimental workflow for the evaluation of the therapeutic potential of novel compounds, from initial isolation or synthesis to clinical trials.

References

A Comparative Guide to the In Vivo Validation of 24(31)-Dehydrocarboxyacetylquercinic Acid's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(31)-Dehydrocarboxyacetylquercinic acid is a triterpenoid natural product. While direct in vivo validation studies for this specific compound are not yet available in the public domain, its structural class suggests significant therapeutic potential, particularly in oncology and inflammatory diseases. Triterpenoids, a diverse group of natural compounds, have been extensively studied and many, such as ursolic acid and oleanolic acid, have demonstrated potent anticancer and anti-inflammatory properties in preclinical models.[1][2] This guide provides a proposed framework for the in vivo validation of this compound, comparing its hypothetical performance to established triterpenoids. The experimental designs and potential outcomes are based on established protocols and data from related compounds.

Section 1: Proposed Therapeutic Applications and In Vivo Validation

Based on the activities of structurally related triterpenoids, the most promising therapeutic avenues for this compound are in oncology and the treatment of inflammatory disorders.[1][3]

Anticancer Potential

Many triterpenoids exert anticancer effects through the modulation of key signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[3][4] A proposed in vivo validation workflow would involve xenograft mouse models.

Hypothetical In Vivo Anticancer Efficacy Data

CompoundDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Body Weight (%)Reference Compound
This compound 25Intraperitoneal (IP)45-2Doxorubicin
50Intraperitoneal (IP)65-5
Ursolic Acid50Intraperitoneal (IP)58-4Doxorubicin
Oleanolic Acid50Intraperitoneal (IP)52-3Doxorubicin

Experimental Workflow for Anticancer Validation

G cluster_0 Cell Line Culture & Preparation cluster_1 Xenograft Model Development cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture Human cancer cell (e.g., MCF-7, A549) inoculation Subcutaneous inoculation into immunodeficient mice cell_culture->inoculation tumor_growth Tumor growth to ~100-150 mm³ inoculation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer compound (e.g., daily IP injection) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring euthanasia Euthanasia at predefined endpoint monitoring->euthanasia analysis Tumor excision for histology & biomarker analysis euthanasia->analysis

Caption: Proposed workflow for in vivo anticancer efficacy testing.

Anti-inflammatory Potential

Triterpenoids are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, often through the NF-κB and MAPK signaling pathways.[1][5] A common model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

Hypothetical In Vivo Anti-inflammatory Efficacy Data

CompoundDose (mg/kg)Administration RoutePaw Edema Inhibition (%) at 3hReference Compound
This compound 25Oral (PO)35Indomethacin
50Oral (PO)55
Glycyrrhetinic Acid50Oral (PO)48Indomethacin
Lupeol50Oral (PO)42Indomethacin

Experimental Workflow for Anti-inflammatory Validation

G cluster_0 Acclimatization & Grouping cluster_1 Treatment cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis acclimatize Acclimatize rats/mice for 7 days grouping Randomize into treatment groups acclimatize->grouping pretreatment Oral administration of compound or vehicle grouping->pretreatment induction Subplantar injection of carrageenan (1%) pretreatment->induction measurement Measure paw volume at 0, 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate percent inhibition of edema measurement->analysis

Caption: Proposed workflow for in vivo anti-inflammatory testing.

Section 2: Key Signaling Pathways

The anticancer and anti-inflammatory effects of triterpenoids are often mediated through the NF-κB and MAPK signaling pathways.[6][7]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its aberrant activation is linked to cancer development and progression.[7][8][9]

G cluster_0 Cytoplasm cluster_1 Nucleus compound This compound ikb_kinase IKK Complex compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory & Pro-survival Gene Expression

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in transducing extracellular signals to regulate cellular processes like proliferation, differentiation, and apoptosis.[6][10]

G compound This compound ras Ras compound->ras Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors Activates gene_expression Cell Proliferation & Survival Gene Expression transcription_factors->gene_expression Regulates

Caption: Modulation of the MAPK/ERK signaling pathway.

Section 3: Detailed Experimental Protocols

In Vivo Anticancer Efficacy in a Xenograft Model
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in appropriate media until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: 5 x 10^6 MCF-7 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a volume of 100-150 mm³. Mice are then randomized into treatment and control groups (n=8-10 per group).

  • Compound Administration: this compound is dissolved in a vehicle (e.g., DMSO and corn oil). The compound is administered daily via intraperitoneal injection at doses of 25 and 50 mg/kg. The control group receives the vehicle only. A positive control group receives a standard chemotherapeutic agent like Doxorubicin.

  • Monitoring: Tumor volume and body weight are measured every 2-3 days for 21-28 days.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for apoptosis and proliferation markers).

In Vivo Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization and Fasting: Animals are acclimatized for one week and fasted overnight before the experiment with free access to water.

  • Grouping and Pre-treatment: Rats are divided into groups (n=6 per group). One hour before carrageenan injection, the test groups are treated orally with this compound (25 and 50 mg/kg). The control group receives the vehicle, and the standard group receives Indomethacin (10 mg/kg).

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Disclaimer: This guide is intended for informational purposes for a research audience. The data presented is hypothetical and based on the known activities of structurally related compounds. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

A Researcher's Guide to Benchmarking 24(31)-Dehydrocarboxyacetylquercinic Acid Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

24(31)-Dehydrocarboxyacetylquercinic acid is a terpenoid compound available for research purposes.[1] While specific biological activities and comparative studies of this compound are not extensively documented in publicly available literature, its structural class suggests potential therapeutic properties. This guide provides a comprehensive framework for researchers to benchmark this compound against established standard reference compounds, focusing on potential anticancer and anti-inflammatory activities. The protocols and data presentation formats outlined herein are based on standard methodologies in drug discovery and preclinical research.

Part 1: Anticancer Activity Benchmarking

A primary area of investigation for novel natural products is their potential as anticancer agents.[2] To assess the efficacy of this compound, its cytotoxic effects on relevant cancer cell lines should be compared against well-characterized chemotherapeutic drugs.

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[3]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a standard reference compound (e.g., Doxorubicin or Paclitaxel). Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity

The IC50 values should be tabulated to provide a clear comparison of the cytotoxic potency of this compound against a standard reference.

CompoundCell LineIC50 (µM) - 48h
This compoundMCF-7Experimental Data
Doxorubicin (Reference)MCF-7Literature Value
This compoundHepG2Experimental Data
Doxorubicin (Reference)HepG2Literature Value
This compoundA549Experimental Data
Doxorubicin (Reference)A549Literature Value

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Adhesion Overnight seed_cells->adhesion add_compounds Add Serial Dilutions of Test & Reference Compounds adhesion->add_compounds incubation_48h Incubate for 48-72 hours add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_formazan Incubate for 3-4 hours add_mtt->incubation_formazan add_solubilizer Add Solubilizing Agent incubation_formazan->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB IκB Degradation IkB_NFkB->NFkB NF-κB Release iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Translation & Synthesis

References

Assessing Synergistic Effects in Drug Development: A Comparative Guide Featuring Quercetin and Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research on the synergistic effects of 24(31)-Dehydrocarboxyacetylquercinic acid, this guide utilizes the extensively studied compounds Quercetin (a flavonoid) and Ursolic Acid (a triterpenoid) as illustrative examples. The methodologies and data presentation formats provided herein can serve as a robust framework for evaluating the synergistic potential of novel compounds like this compound.

This guide offers a comparative analysis of the synergistic effects of Quercetin and Ursolic Acid with conventional chemotherapeutic agents, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the principles of combination therapy.

Quantitative Analysis of Synergistic Effects

The synergistic potential of a compound is often evaluated by its ability to enhance the efficacy of a known drug, allowing for lower dosages and potentially reducing toxicity. The following tables summarize the synergistic interactions of Quercetin and Ursolic Acid with various anticancer drugs.

Table 1: Synergistic Effects of Quercetin in Combination with Chemotherapeutic Agents

CombinationCancer Cell LineKey FindingsReference
Quercetin + CisplatinCervical CancerEnhanced inhibition of cell proliferation and migration; increased apoptosis compared to single-drug treatment.[1]
Quercetin + DocetaxelProstate CancerSensitizes cancer cells to lower doses of docetaxel, showing both additive and synergistic effects in cell killing.[1][2]
Quercetin + PaclitaxelProstate CancerLow-dose Quercetin combined with Paclitaxel showed more potent inhibition of proliferation and migration than Paclitaxel alone.[3]
Quercetin + DoxorubicinBreast Cancer(General finding for flavonoids) Potential to enhance efficacy and reduce drug resistance.[4][5]

Table 2: Synergistic Effects of Ursolic Acid in Combination with Chemotherapeutic Agents

CombinationCancer Cell LineKey FindingsReference
Ursolic Acid + PaclitaxelGastric CarcinomaSynergistically reduced cell proliferation and induced apoptosis by modulating COX-2, PCNA, and Bcl-2/Bax expression.[6]
Ursolic Acid + CisplatinCervical CancerMore effectively inhibited cell proliferation and promoted apoptosis through the suppression of NF-κB p65.[7]
Ursolic Acid + DoxorubicinLung CancerIn vivo studies showed a synergistic effect in reducing tumor size compared to individual treatments.[8]
Ursolic Acid + EtoposideLung CancerIn vivo combination resulted in a significant decrease in tumor volume.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to assess the synergistic effects described above.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cells and to calculate the Combination Index (CI) to assess synergy.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer, PC-3 for prostate cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Quercetin or Ursolic Acid), the chemotherapeutic agent (e.g., Cisplatin), and their combinations for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the single agents and their combination.

Methodology:

  • Cell Treatment: Treat cells with the compounds of interest, both individually and in combination, for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

Objective: To investigate the effect of the compound combinations on the expression of key proteins involved in proliferation, apoptosis, and other relevant signaling pathways.

Methodology:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, NF-κB p65, COX-2) overnight at 4°C.[6][7]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Mechanisms and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and experimental designs. The following diagrams are generated using Graphviz (DOT language).

Signaling Pathways

Synergy_Signaling_Pathways cluster_quercetin Quercetin Synergy cluster_ursolic_acid Ursolic Acid Synergy Quercetin Quercetin Proliferation_Q Cell Proliferation Quercetin->Proliferation_Q Apoptosis_Q Apoptosis Quercetin->Apoptosis_Q Chemo_Q Chemotherapy (e.g., Cisplatin, Docetaxel) Chemo_Q->Proliferation_Q Chemo_Q->Apoptosis_Q Ursolic_Acid Ursolic Acid NFkB NF-κB Pathway Ursolic_Acid->NFkB COX2 COX-2 Expression Ursolic_Acid->COX2 Apoptosis_UA Apoptosis Ursolic_Acid->Apoptosis_UA Chemo_UA Chemotherapy (e.g., Paclitaxel, Cisplatin) Proliferation_UA Cell Proliferation Chemo_UA->Proliferation_UA Chemo_UA->Apoptosis_UA NFkB->Proliferation_UA COX2->Proliferation_UA

Caption: Simplified signaling pathways for Quercetin and Ursolic Acid synergy.

Experimental Workflow

Experimental_Workflow start Select Cancer Cell Line treatment Treat with Single Agents and Combinations start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Analyze Apoptosis (e.g., Flow Cytometry) treatment->apoptosis protein Profile Protein Expression (e.g., Western Blot) treatment->protein data Data Analysis and Synergy Calculation (CI) viability->data apoptosis->data protein->data conclusion Conclusion on Synergistic Effects data->conclusion

Caption: General experimental workflow for assessing synergistic effects.

Logical Relationship of Synergy Assessment

Synergy_Logic cluster_inputs Experimental Inputs cluster_analysis Analysis cluster_outputs Interpretation CompoundA Compound A (e.g., Quercetin) CI Combination Index (CI) Calculation CompoundA->CI CompoundB Compound B (e.g., Cisplatin) CompoundB->CI Synergy Synergy (CI < 1) CI->Synergy Additive Additive (CI = 1) CI->Additive Antagonism Antagonism (CI > 1) CI->Antagonism

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 24(31)-Dehydrocarboxyacetylquercinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 24(31)-Dehydrocarboxyacetylquercinic acid, ensuring the safety of laboratory personnel and compliance with standard regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this compound.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, wearing appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

PPE Category Specific Requirements Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from potential splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the acidic compound.
Body Protection A laboratory coat and closed-toe shoes.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of any potential dust or aerosols.

General Hygiene Measures: Wash hands thoroughly after handling.[1] Remove any contaminated clothing immediately and wash it before reuse.[1]

II. Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the substance.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

  • Collection: Collect the contained spill into a suitable, clearly labeled container for disposal.[2]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

III. Experimental Protocol: Neutralization and Disposal

The primary method for the safe disposal of this compound involves the neutralization of its acidic properties, followed by disposal as hazardous chemical waste. This procedure should be performed in a chemical fume hood.

Materials:

  • Waste this compound (solid or in solution)

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container

  • Stir bar and stir plate

  • Beakers or flasks of suitable size

  • Secondary containment (e.g., a larger bin)

Procedure:

  • Preparation:

    • Place the container with the this compound waste inside a larger secondary container to contain any potential spills.

    • If the waste is in solid form, dissolve it in a minimal amount of water.

  • Neutralization:

    • Slowly and carefully add the sodium bicarbonate or sodium carbonate solution to the acidic waste while stirring continuously.[3]

    • Be aware of potential effervescence due to the release of carbon dioxide gas.[3]

    • Frequently monitor the pH of the solution using pH indicator strips or a pH meter.[3]

    • Continue adding the basic solution until the pH is between 6.0 and 8.0.[3]

  • Waste Collection:

    • Once neutralized, carefully transfer the solution into a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[3]

  • Decontamination:

    • Thoroughly rinse all glassware and equipment that came into contact with the compound with a suitable solvent (e.g., water).

    • Collect the rinsate in the hazardous waste container.[3]

    • Wipe down the work area and dispose of any contaminated disposable materials (e.g., gloves, paper towels) in a labeled solid hazardous waste container.[3]

  • Final Disposal:

    • Securely seal the hazardous waste container.

    • Store the container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.[3][4][5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 24(31)-Dehydrocarboxyacetylquercinic Acid Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_solid Is the waste solid? fume_hood->is_solid dissolve Dissolve in minimal water is_solid->dissolve Yes neutralize Neutralize with NaHCO3 or Na2CO3 solution to pH 6.0-8.0 is_solid->neutralize No dissolve->neutralize collect_waste Collect neutralized solution in labeled hazardous waste container neutralize->collect_waste decontaminate Decontaminate glassware and work area. Collect all contaminated materials. collect_waste->decontaminate store Store sealed container in designated satellite accumulation area decontaminate->store end Arrange for pickup by certified hazardous waste management store->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 24(31)-Dehydrocarboxyacetylquercinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or hazard information was found for 24(31)-Dehydrocarboxyacetylquercinic acid. The following guidance is based on general best practices for handling potentially hazardous organic acids in a laboratory setting. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before commencing any work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Task Required PPE Justification
Eyes/Face All handling proceduresChemical safety goggles and a face shieldProtects against splashes and airborne particles.[1][2]
Hands All handling proceduresChemical-resistant gloves (Nitrile or Butyl rubber)Prevents skin contact with the potentially corrosive or toxic substance.[1][2][3]
Body All handling proceduresChemical-resistant lab coatProtects skin and personal clothing from contamination.[4][5][6]
Respiratory Handling powders or creating aerosolsN95 respirator or higherMinimizes inhalation of potentially harmful airborne particles.[1][5]
Feet All handling proceduresClosed-toe shoesProtects feet from spills.[2][6]

II. Operational Plan: Step-by-Step Handling Procedure

All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • When weighing the solid compound, do so in the fume hood to contain any dust.

    • If creating a solution, slowly add the acid to the solvent while stirring to avoid splashing.

    • Keep all containers with the acid properly labeled and sealed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces with a suitable cleaning agent.

    • Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[7]

    • Properly dispose of all waste as described in the disposal plan below.

III. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) should be placed in a designated, labeled solid hazardous waste container.

    • All liquid waste containing the acid should be collected in a labeled, sealed, and chemical-resistant hazardous waste container.

  • Neutralization (for aqueous waste):

    • If permissible by your institution's safety protocols, acidic aqueous waste may be neutralized before disposal.

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a chemical fume hood.[8]

    • Monitor the pH with indicator strips or a pH meter until it is between 6.0 and 8.0.[6]

    • Even after neutralization, the waste may still be considered hazardous due to the properties of the compound itself and should be disposed of through the institution's hazardous waste program.[6]

  • Final Disposal:

    • All hazardous waste containers must be clearly labeled with the full chemical name and associated hazards.[6][8]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.[6]

Visual Representations

The following diagrams illustrate the key safety and procedural workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Label & Seal handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Personal Hygiene post1->post2 post3 Dispose of Waste post2->post3

Caption: Step-by-step workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_treatment Waste Treatment (if applicable) cluster_disposal Final Disposal collect1 Segregate Solid & Liquid Waste collect2 Use Labeled, Sealed Containers collect1->collect2 treat1 Neutralize Aqueous Waste collect2->treat1 treat2 Monitor pH (6.0-8.0) treat1->treat2 dispose1 Label Waste Clearly treat2->dispose1 dispose2 Contact EHS for Pickup dispose1->dispose2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.